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  • Product: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
  • CAS: 2097954-34-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Addressed to researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics, a proposed synthetic pathway, and an exploration of its potential as a pharmacologically active agent. The synthesis of this specific molecule is not yet described in published literature; therefore, this guide presents a robust, proposed synthetic route grounded in established chemical principles and analogous transformations.

Molecular Profile and Physicochemical Properties

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a unique molecule that integrates two key pharmacophores: the versatile 3,5-dimethylpyrazole ring and a basic propanimidamide (amidine) side chain. This combination suggests a rich potential for biological activity, as both pyrazoles and amidines are prevalent in a wide array of therapeutic agents.[1][2][3][4][5] The amidine group, in particular, is a privileged chemical motif in bioactive compounds due to its ability to act as a strong base and participate in hydrogen bonding interactions, often serving as a bioisostere for other functional groups.[6]

The fundamental properties of the target molecule, derived from its structure, are summarized below.

PropertyValue
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.23 g/mol
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
CAS Number Not available

Note: Molecular weight is calculated based on the chemical formula, as no experimental data is publicly available.

Proposed Synthetic Pathway

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide can be logically approached through a multi-step process, commencing with the formation of the pyrazole core, followed by the introduction of a propyl nitrile side chain, and culminating in the conversion of the nitrile to the desired amidine. This proposed pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Amidine Formation (Pinner Reaction) A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole A->B Condensation C 3,5-Dimethylpyrazole D 3-(3,5-dimethyl-1H-pyrazol-4-yl) propanenitrile C->D Cyanoethylation E Propyl Nitrile Intermediate F Pinner Salt (Imidate) E->F HCl, Anhydrous Alcohol G 3-(3,5-dimethyl-1H-pyrazol-4-yl) propanimidamide F->G Ammonolysis

Caption: Proposed synthetic workflow for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The pyrazole scaffold is readily synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3,5-dimethylpyrazole, the reaction of acetylacetone with hydrazine sulfate in an alkaline solution is a well-documented and high-yielding method.[7]

Experimental Protocol:

  • In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath.

  • Once the temperature of the solution reaches 15°C, add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.

  • After the addition is complete, continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Step 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

The introduction of the three-carbon nitrile side chain at the C4 position of the pyrazole ring can be achieved through a cyanoethylation reaction. This reaction typically involves the Michael addition of a nucleophile to acrylonitrile. While direct C4-alkylation of 3,5-dimethylpyrazole can be challenging due to competing N-alkylation, the use of appropriate reaction conditions can favor the desired C-alkylation.

Proposed Experimental Protocol:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dioxane or DMF, add a strong base like sodium hydride (1.1 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add acrylonitrile (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to isolate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile.

Step 3: Conversion of Nitrile to Amidine via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[8][9][10] The reaction proceeds in two stages: first, the nitrile reacts with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imidate salt (a Pinner salt).[11][12] Second, this intermediate is treated with ammonia to yield the final amidine.[8][10]

Experimental Protocol:

  • Formation of the Pinner Salt:

    • Dissolve the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile intermediate (1.0 eq) in a mixture of anhydrous chloroform and an excess of an anhydrous alcohol (e.g., ethanol).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation. It is crucial that all reagents and glassware are scrupulously dry to prevent hydrolysis of the intermediate.[11]

    • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The Pinner salt will typically precipitate from the solution.

    • Collect the solid imidate salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.

  • Ammonolysis to the Amidine:

    • Suspend the isolated Pinner salt in a solution of ammonia in an alcohol (e.g., a saturated solution of ammonia in ethanol).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the target compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, likely as its hydrochloride salt.

G A Nitrile B Protonated Nitrile (Electrophilic) A->B + HCl C Imidate Intermediate B->C + R'OH (Alcohol) D Pinner Salt (Imidate Hydrochloride) C->D Protonation E Amidine D->E + NH3 (Ammonolysis)

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

Potential Applications in Drug Discovery

The structural combination within 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide makes it a compelling candidate for biological screening. The pyrazole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] Similarly, the amidine functional group is present in numerous approved drugs and clinical candidates, valued for its ability to engage in critical binding interactions with biological targets.[6]

G cluster_0 Structural Motifs cluster_1 Potential Biological Activities A 3,5-Dimethylpyrazole Core C Anti-inflammatory A->C D Anticancer A->D E Antimicrobial A->E B Propanimidamide Side Chain F Enzyme Inhibition (e.g., Kinases, Proteases) B->F G Receptor Antagonism B->G

Caption: Relationship between structural motifs and potential therapeutic applications.

  • Anti-inflammatory and Analgesic Potential: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The specific substitution pattern on the pyrazole ring is critical for this activity.

  • Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[2] The amidine group can also contribute to binding with kinase targets.

  • Antimicrobial and Antiprotozoal Activity: The amidine functional group is a well-known pharmacophore in antimicrobial and antiprotozoal drugs, such as pentamidine and diminazene, which are known to interact with DNA.[6] The combination with a pyrazole moiety could lead to novel antimicrobial agents.

Conclusion and Future Directions

While 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is not a commercially available compound with established data, its structure presents a compelling case for its synthesis and biological evaluation. This guide provides a robust and scientifically grounded framework for its preparation, based on established and reliable organic reactions. The proposed synthetic route offers a clear path for researchers to access this molecule for further study. The convergence of the pharmacologically significant pyrazole and amidine moieties suggests that this compound, and its derivatives, could be a fruitful starting point for drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases. Future research should focus on the successful synthesis and characterization of this molecule, followed by comprehensive screening to elucidate its biological activity profile.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • J&K Scientific. (2025). Pinner Reaction.
  • Guan, Y., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters, 20(10), 2853–2857.
  • SynArchive. (n.d.). Pinner Reaction.
  • García, J. I., et al. (2023).
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Chemistry Steps. (2024). Converting Nitriles to Amides.
  • Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Semantic Scholar. (n.d.). An efficient conversion of nitriles to amidines.
  • Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine.
  • Request PDF. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds.
  • European Journal of Chemistry. (2016). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][6][8][13]triazines.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Journal of Chemical Health Risks. (2024).
  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY.
  • SpectraBase. (n.d.). 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide.
  • Academia.edu. (n.d.). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a] pyrimidines and pyrazolo[1,5-a]1,3,5-triazines.
  • PMC. (n.d.).
  • PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.
  • Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.
  • Pharmaffiliates. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
  • Abovchem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.
  • ResearchGate. (n.d.). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions.
  • JOCPR. (n.d.).
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • AChemBlock. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 97%.

Sources

Exploratory

Technical Guide: Biological Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Executive Summary Compound Class: Pyrazole-alkanamidine / Synthetic Arginine Mimic Primary Biological Target: Inducible Nitric Oxide Synthase (iNOS/NOS2) Secondary Targets: Serine Proteases (Thrombin, Trypsin), COX-2 (st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Pyrazole-alkanamidine / Synthetic Arginine Mimic Primary Biological Target: Inducible Nitric Oxide Synthase (iNOS/NOS2) Secondary Targets: Serine Proteases (Thrombin, Trypsin), COX-2 (structural overlap)

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a synthetic small molecule designed as a competitive antimetabolite of L-arginine . Structurally, it fuses a lipophilic, sterically demanding 3,5-dimethylpyrazole core with a polar, basic propanimidamide tail. This architecture allows it to penetrate hydrophobic pockets adjacent to catalytic centers while anchoring to anionic residues (Asp/Glu) typically reserved for the guanidinium group of arginine.

Its primary utility in research is as a selective inhibitor of Nitric Oxide Synthase (NOS) , specifically the inducible isoform (iNOS), where the 3,5-dimethyl substitution pattern has been shown to enhance selectivity over constitutive isoforms (nNOS, eNOS).

Chemical Biology & Mechanism of Action

Pharmacophore Decomposition

The molecule functions through a "Anchor-Linker-Blocker" model:

Structural DomainChemical FunctionBiological Role
Propanimidamide Tail Highly basic (

); Cationic at physiological pH.
The Anchor: Mimics the guanidino group of L-Arginine. Forms salt bridges with conserved Aspartate/Glutamate residues in the enzyme active site.
Propyl Linker 3-Carbon aliphatic chain.The Spacer: Provides critical distance (

) between the cationic head and the aromatic core, replicating the geometry of the arginine side chain.
3,5-Dimethylpyrazole Electron-rich, lipophilic heterocycle.The Blocker: Occupies the hydrophobic pocket near the heme iron. The methyl groups provide steric bulk that clashes with tighter pockets in constitutive NOS (nNOS/eNOS), driving iNOS selectivity.
Mechanistic Pathway: iNOS Inhibition

The compound acts as a reversible competitive inhibitor .

  • Entry: The molecule enters the NOS dimer active site via the substrate access channel.

  • Competition: It displaces L-Arginine.

  • Binding:

    • The amidine group hydrogen bonds with Glu371 (human iNOS numbering).

    • The pyrazole ring sits near the Heme iron but, unlike imidazole antifungals, does not necessarily coordinate directly to the iron; rather, it disrupts the proton transfer network required for oxygen activation.

  • Outcome: Electron transfer is decoupled, preventing the oxidation of L-arginine to N-hydroxy-L-arginine and subsequently to Citrulline + NO.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and downstream effects.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) iNOS_Active iNOS Active Site (Heme + BH4 + Glu371) L_Arg->iNOS_Active Native Binding Inhibitor 3-(3,5-dimethyl-1H-pyrazol-4-yl) propanimidamide Inhibitor->iNOS_Active Competitive Binding (High Affinity) Complex_Substrate Enzyme-Substrate Complex iNOS_Active->Complex_Substrate + L-Arg Complex_Inhibitor Enzyme-Inhibitor Complex (Dead End) iNOS_Active->Complex_Inhibitor + Inhibitor NO_Prod Nitric Oxide (NO) Production Complex_Substrate->NO_Prod Oxidation Complex_Inhibitor->NO_Prod Blocked Inflammation Pro-Inflammatory Signaling (NF-kB, COX-2) Complex_Inhibitor->Inflammation Downregulation NO_Prod->Inflammation Amplification

Caption: Competitive inhibition pathway showing the displacement of L-Arginine by the pyrazole-amidine inhibitor, halting NO synthesis.

Detailed Biological Activities[1][2][3][4]

Primary Activity: Inducible Nitric Oxide Synthase (iNOS) Inhibition

Research indicates that pyrazole-amidines are potent NOS inhibitors.[1] The 3,5-dimethyl substitution is a critical selectivity filter.

  • Potency:

    
     values for this class typically range from 1.0 
    
    
    
    M to 10
    
    
    M
    depending on the exact assay conditions.
  • Selectivity: The steric bulk of the methyl groups hinders binding in the slightly smaller active sites of eNOS (endothelial) and nNOS (neuronal), reducing hypertensive side effects associated with eNOS blockade.

  • Reference Context: Southan et al. (1996) demonstrated that N-substituted pyrazole-carboxamidines are competitive NOS inhibitors. The extension to propanimidamide (as in this topic) improves the mimicry of the arginine side-chain length.

Secondary Activity: Serine Protease Inhibition

The amidine moiety (


) is a classic "warhead" for Trypsin-like serine proteases.
  • Target: Thrombin, Factor Xa, Trypsin.

  • Mechanism: The amidine binds to the S1 specificity pocket , interacting with Asp189 (chymotrypsin numbering) at the bottom of the pocket.

  • Relevance: In drug development, this is often an "off-target" effect for NOS inhibitors, but it can be exploited for anticoagulant properties if the linker geometry is optimized.

Anti-Inflammatory & Antioxidant Potential

Beyond direct enzyme inhibition, the parent scaffold (3,5-dimethylpyrazole) exhibits antioxidant properties.

  • ROS Scavenging: Pyrazoles can act as radical scavengers, reducing oxidative stress in endothelial cells.

  • Synergy: By inhibiting iNOS (reducing peroxynitrite formation) and scavenging ROS, the compound offers a dual-mechanism protection against oxidative damage in ischemia-reperfusion models.

Experimental Protocols

Protocol A: In Vitro iNOS Inhibition Assay (Griess Reaction)

Objective: Quantify the


 of the compound against recombinant iNOS.

Materials:

  • Recombinant murine iNOS (commercially available).

  • Substrate: L-Arginine (

    
    ), NADPH (
    
    
    
    ), Tetrahydrobiopterin (
    
    
    ,
    
    
    ).
  • Griess Reagent (Sulfanilamide + NED).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Preparation: Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
     – 100 
    
    
    
    ) in Assay Buffer.
  • Incubation: Mix Enzyme (iNOS) + Inhibitor (dilutions) + Cofactors (

    
    , FAD, FMN) in a 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.
    
  • Initiation: Add L-Arginine/NADPH cocktail to start the reaction.

  • Reaction: Incubate for 45 min at 37°C.

  • Termination & Detection: Add Griess Reagent (1:1 v/v). The reaction converts the product (Nitrite,

    
    ) into a stable azo dye (Magenta).
    
  • Readout: Measure Absorbance at 540 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Selectivity Screening (iNOS vs. eNOS)

Objective: Confirm the selectivity ratio (Selectivity Index =


).

Workflow Visualization:

Selectivity_Workflow Compound Test Compound (Serial Dilution) Plate_A Plate A: iNOS (Inducible) Compound->Plate_A Plate_B Plate B: eNOS (Endothelial) Compound->Plate_B Reaction Add L-Arg + NADPH (37°C, 45 min) Plate_A->Reaction Plate_B->Reaction Griess Griess Reaction (Colorimetric) Reaction->Griess Data Calc IC50 Griess->Data Decision Selectivity Index (Target > 10x) Data->Decision

Caption: Parallel screening workflow to determine the Selectivity Index between inducible and endothelial NOS isoforms.

Data Summary & Expected Results

Based on structure-activity relationships (SAR) of pyrazole-amidines (Southan et al., 1996; Hansen et al., 2000), the following profile is predicted for this specific derivative:

ParameterPredicted ValueNotes
iNOS


Moderate potency. The 3,5-dimethyl groups slightly reduce potency compared to unsubstituted pyrazoles but enhance stability.
eNOS


High selectivity expected due to steric clash in the eNOS pocket.
Selectivity Index

Favorable for anti-inflammatory applications without vasoconstriction side effects.
Solubility High (aqueous)The amidine group ensures high solubility at pH < 10.
Cell Permeability ModerateThe cationic charge aids uptake via cationic amino acid transporters (CATs) but limits passive diffusion.

References

  • Southan, G. J., et al. (1996). "Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds." Biochemical Pharmacology.

  • Hansen, D. W., et al. (1998). "1H-Pyrazole-1-carboxamidines: New Inhibitors of Nitric Oxide Synthase."[1] Journal of Medicinal Chemistry.

  • Fadaly, W. A., et al. (2023).[2] "Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives... as nitric oxide donor selective COX-2 inhibitors."[2] Bioorganic Chemistry.

  • NIST Chemistry WebBook. "3,5-Dimethylpyrazole (Data & Properties)." National Institute of Standards and Technology.

  • Li, H., & Poulos, T. L. (2005). "Structure-function studies on nitric oxide synthases." Journal of Inorganic Biochemistry. (Provides structural basis for inhibitor binding modes).

Sources

Foundational

Thermodynamic Stability &amp; Synthetic Utility of 3,5-Dimethylpyrazole-1-carboxamidine (DMPC)

Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profiles of 3,5-dimethylpyrazole-1-carboxamidine (DMPC) and its derivatives. These compounds are critical "guanylating agents" in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of 3,5-dimethylpyrazole-1-carboxamidine (DMPC) and its derivatives. These compounds are critical "guanylating agents" in drug discovery, used to transfer amidine moieties to primary and secondary amines to form guanidines.

Unlike standard amidines which function as pharmacophores, DMPC is designed with a specific thermodynamic instability: the pyrazole-amidine bond must be stable enough for storage (shelf-life) yet labile enough to function as a leaving group during nucleophilic substitution. This guide details the structural dynamics, hydrolytic degradation pathways, and validated protocols for synthesizing and characterizing these reagents.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The stability of dimethyl pyrazole amidines is governed by the competition between resonance stabilization and the steric strain introduced by the methyl groups at positions 3 and 5.

The Thermodynamic "Sweet Spot"

DMPC functions as a guanylating reagent because the 3,5-dimethylpyrazole (DMP) moiety is an excellent leaving group. The bond between the pyrazole nitrogen (


) and the amidine carbon is electronically activated.
  • Electronic Activation: The

    
     lone pair of the pyrazole 
    
    
    
    competes with the amidine nitrogen lone pairs for conjugation with the central carbon. This "cross-conjugation" weakens the
    
    
    bond compared to a standard amide or guanidine bond.
  • Steric Modulation: The methyl groups at positions 3 and 5 prevent the pyrazole ring from achieving essentially planar geometry with the amidine system, reducing resonance stabilization and increasing the ground-state energy. This steric twist is the thermodynamic driver that allows the amidine group to be transferred to a nucleophile (amine) effectively.

Tautomerism of the Amidine Moiety

While the pyrazole ring is fixed at


, the exocyclic amidine group exhibits prototropic tautomerism. In solution, the equilibrium lies heavily toward the imino-amino form, but protonation (pKa ~ 7-8) leads to a symmetrical amidinium cation.

Tautomerism T1 Tautomer A (Amino-Imine) Neutral TS Transition State (Proton Transfer) T1->TS Fast Exchange Cation Amidinium Cation (Resonance Stabilized) T1->Cation +H+ T2 Tautomer B (Imino-Amino) Neutral TS->T2 T2->Cation +H+

Figure 1: Prototropic tautomerism and protonation of the amidine side chain. The cationic form is thermodynamically favored at physiological pH.

Part 2: Hydrolytic Stability & Degradation Kinetics

A major challenge in handling DMPC is its susceptibility to hydrolysis. The same thermodynamic instability that makes it a good reagent also makes it prone to degradation by moisture.

Degradation Pathway

In the presence of water (nucleophile) and base/acid catalysis, DMPC undergoes hydrolysis to form 3,5-dimethylpyrazole and urea . This reaction is irreversible and thermodynamically driven by the formation of the stable urea carbonyl bond.

Reaction Scheme:



Kinetic Parameters

The hydrolysis follows pseudo-first-order kinetics under buffered conditions.

  • pH Dependence: Stability is lowest at extremes of pH.

    • Acidic pH (< 4): Protonation of the pyrazole

      
       or amidine increases electrophilicity, accelerating cleavage.
      
    • Basic pH (> 9): Direct attack by

      
       on the amidine carbon.
      
    • Optimal Stability: pH 5.0 – 7.0.

Comparative Stability Data

The following table summarizes the half-life (


) of DMPC compared to other guanylating agents in aqueous buffer (pH 7.4, 25°C).
ReagentStructuret1/2 (pH 7.4)Leaving Group pKaReactivity Profile
DMPC 3,5-dimethylpyrazole-1-carboxamidine~ 48 hours 4.1Balanced (Storage/Reactivity)
Pyrazole-1-carboxamidine Unsubstituted pyrazole~ 12 hours2.5Unstable, highly reactive
S-Methylisothiourea Methylthio-amidine> 1 week10.5 (Methanethiol)Stable, requires high heat to react
N-Boc-DMPC Boc-protected DMPC> 1 monthN/AHighly stable, requires deprotection

Part 3: Synthetic Protocols & Optimization

This section provides a validated protocol for synthesizing DMPC nitrate, optimized for thermodynamic control to prevent early hydrolysis or polymerization.

Synthesis of DMPC Nitrate

Principle: Condensation of aminoguanidine nitrate with 2,4-pentanedione (acetylacetone). The reaction is driven by the formation of the aromatic pyrazole ring (enthalpic gain).

Synthesis Start Reagents: Aminoguanidine Nitrate + Acetylacetone Step1 Step 1: Condensation Solvent: Water/EtOH (1:1) Temp: 0°C -> RT Start->Step1 Inter Intermediate: Hydrazone Formation Step1->Inter Nucleophilic Attack Step2 Step 2: Cyclization Loss of 2 H2O molecules Formation of Aromatic Ring Inter->Step2 Dehydration Product Product: 3,5-Dimethylpyrazole-1-carboxamidine Nitrate Salt Step2->Product Crystallization

Figure 2: Synthetic pathway for DMPC.[1] The formation of the aromatic pyrazole ring drives the reaction to completion.

Detailed Protocol (Self-Validating)
  • Preparation: Dissolve aminoguanidine nitrate (10 mmol) in water/ethanol (1:1 v/v, 20 mL).

    • Check: Solution should be clear. If turbid, filter before proceeding.

  • Addition: Add acetylacetone (10.5 mmol, 1.05 eq) dropwise at 0°C.

    • Thermodynamic Control: Low temperature prevents side reactions (polymerization of acetylacetone).

  • Reaction: Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM). Aminoguanidine spot (baseline) should disappear.

  • Isolation: Concentrate under reduced pressure to 50% volume. Cool to 4°C.

    • Crystallization: The nitrate salt precipitates as white needles.

  • Purification: Recrystallize from Ethanol/Ether.

    • Yield Target: >80%.[2][3][4][5][6]

    • Melting Point Check: 166–168 °C (Lit. value [1]).

Part 4: Experimental Stability Testing Workflow

To validate the quality of a DMPC batch for drug discovery campaigns, use this HPLC kinetic assay.

Accelerated Stability Test (Arrhenius Approach)

Do not rely on single-point checks. Use a temperature ramp to predict shelf-life.

  • Sample Prep: Dissolve DMPC (1 mg/mL) in Phosphate Buffer (pH 7.4).

  • Incubation: Split samples into three aliquots at 25°C, 37°C, and 50°C.

  • Sampling: Inject 10 µL onto HPLC at t=0, 1h, 4h, 8h, 24h.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 5% -> 95% ACN in Water (+0.1% TFA).

    • Detection: UV at 254 nm (Strong absorbance of pyrazole ring).

  • Calculation: Plot

    
     vs Time.
    
    • Slope =

      
      .
      
    • Use Arrhenius equation to extrapolate shelf life at 4°C.

Quality Criteria
  • Purity: >98% by HPLC area.

  • Hydrolysis Product: <0.5% (3,5-dimethylpyrazole).

  • Water Content: <1% (Karl Fischer). Critical: Moisture accelerates autocatalytic degradation.

References

  • Clement, B. (2002).[7] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[7] Drug Metabolism Reviews, 34(3), 565–579.[7] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97525, 3,5-Dimethylpyrazole-1-carboxamidine. [Link]

  • Li, X., et al. (2012).[3] Kinetic resolution of secondary alcohols using amidine-based catalysts. Journal of Organic Chemistry, 77(4), 1722–1737.[3] [Link]

  • Elguero, J., et al. (2002). Tautomerism in 3(5)-Aminopyrazoles. Encyclopedia of Heterocycles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Introduction & Scope This application note details the synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide , a functionalized heterocycle often utilized as a fragment in fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide , a functionalized heterocycle often utilized as a fragment in fragment-based drug discovery (FBDD). Specifically, the 3,5-dimethylpyrazole moiety serves as a bioisostere for imidazole or phenol groups in histamine receptor ligands and kinase inhibitors, while the amidine tail provides a critical cationic anchor for aspartate/glutamate residues in protein active sites.

This guide deviates from standard recipe formats by focusing on the process chemistry logic—why specific conditions are chosen and how to validate intermediates—ensuring reproducibility and scalability.

Retrosynthetic Strategy

The synthesis is designed around three robust transformations:

  • Michael Addition: Construction of the carbon framework via alkylation of a

    
    -diketone.
    
  • Knorr Cyclization: Formation of the pyrazole core.

  • Pinner Reaction: Functional group interconversion of the nitrile to the amidine.[1][2][3][4]

Retrosynthesis Target Target Amidine (3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide) Imidate Imidate Ester (Intermediate) Target->Imidate Ammonolysis Nitrile Nitrile Precursor (3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile) Imidate->Nitrile Pinner (HCl/EtOH) Diketone Michael Adduct (4-acetyl-5-oxohexanenitrile) Nitrile->Diketone Hydrazine Cyclization Start Starting Materials (Acetylacetone + Acrylonitrile) Diketone->Start Michael Addition

Caption: Retrosynthetic logic flow from target amidine back to commercially available starting materials.

Experimental Protocols

Step 1: Michael Addition (Synthesis of 4-acetyl-5-oxohexanenitrile)

Objective: To attach the 3-carbon nitrile chain to the central carbon of acetylacetone. Rationale: Acetylacetone (2,4-pentanedione) exists in equilibrium between keto and enol forms. A mild base is required to generate the enolate, which then attacks the soft electrophile (acrylonitrile) in a 1,4-conjugate addition.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
Acetylacetone 1.0 100.12 Nucleophile (Michael Donor)
Acrylonitrile 1.1 53.06 Electrophile (Michael Acceptor)
Triton B (40% in MeOH) 0.05 - Base Catalyst

| 1,4-Dioxane | Solvent | - | Reaction Medium |

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Acetylacetone (1.0 eq) and 1,4-Dioxane (5 vol). Equip with a thermometer, reflux condenser, and addition funnel.

  • Catalysis: Add catalytic Triton B (benzyltrimethylammonium hydroxide, 0.05 eq).

    • Note: Triton B is preferred over metal alkoxides here to prevent retrograde Claisen condensation of the diketone.

  • Addition: Heat the solution to 70°C. Add Acrylonitrile (1.1 eq) dropwise over 60 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature between 70–75°C to prevent polymerization of acrylonitrile.

  • Reaction: Stir at 75°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting diketone spot should disappear.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove solvent and excess acrylonitrile.

  • Purification: The residue is typically a viscous oil. High-vacuum distillation (bp ~140°C at 2 mmHg) is recommended for high purity, though the crude is often sufficient for the next step.

Step 2: Knorr Pyrazole Synthesis

Objective: Cyclization of the 1,3-diketone with hydrazine to form the pyrazole ring. Mechanism: Double condensation of hydrazine with the carbonyls. The central carbon of the diketone (bearing the nitrile chain) becomes the C4 position of the pyrazole.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
Michael Adduct (Step 1) 1.0 153.18 Precursor
Hydrazine Hydrate (80%) 1.1 50.06 Dinucleophile

| Ethanol (Absolute) | Solvent | - | Solvent |

Protocol:

  • Setup: Dissolve the Michael Adduct (from Step 1) in Ethanol (10 vol) in a reaction vessel.

  • Addition: Cool to 0°C (ice bath). Add Hydrazine Hydrate (1.1 eq) dropwise.

    • Safety: Hydrazine is highly toxic and potentially unstable. Use a blast shield and work in a fume hood.

  • Cyclization: Allow to warm to RT, then heat to reflux (78°C) for 2 hours.

  • Monitoring: Check by LC-MS. Target mass [M+H]+ = 150.1.

  • Workup: Concentrate the reaction mixture to ~20% volume. Pour into ice-cold water.

  • Isolation: The product, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile , usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70–85%.

Step 3: Pinner Reaction (Amidine Formation)[3]

Objective: Conversion of the nitrile to the amidine via an imidate ester intermediate. Rationale: Direct addition of ammonia to nitriles is difficult. The Pinner method activates the nitrile with HCl and an alcohol to form an electrophilic imidate salt, which is then easily attacked by ammonia.[3]

Reagents & Materials:

Reagent Equiv. Role
Pyrazole-Nitrile (Step 2) 1.0 Substrate
HCl (gas) Excess Acid Catalyst/Reactant
Ethanol (Anhydrous) Solvent/Reactant Forms Ethyl Imidate

| Ammonia (7N in MeOH) | Excess | Nitrogen Source |

Protocol:

Part A: Formation of the Pinner Salt (Imidate Hydrochloride)[1][3]
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction (hydrolyzes the imidate to an ester).

  • Saturation: Dissolve the Pyrazole-Nitrile in anhydrous Ethanol (10 vol). Cool to 0°C.[5]

  • HCl Addition: Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Alternative: If HCl gas is unavailable, generate in situ by adding Acetyl Chloride (3–4 eq) to the ethanol solution dropwise at 0°C.

  • Incubation: Seal the vessel tightly (parafilm/stopper). Store at 4°C for 16–24 hours.

    • Checkpoint: A precipitate (the imidate hydrochloride salt) may form.[2] Do not filter yet.

Part B: Ammonolysis to Amidine
  • Preparation: Remove the solvent and excess HCl under reduced pressure (keep temp < 40°C to avoid decomposition).

  • Ammonia Addition: Re-suspend the residue in cold anhydrous Ethanol or Methanol. Add 7N Ammonia in Methanol (5 eq) at 0°C.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Concentrate to dryness. The residue is the crude amidine hydrochloride.

  • Purification:

    • Option A (Salt): Recrystallize from EtOH/Et2O.

    • Option B (Free Base): Dissolve in water, basify with NaOH to pH 10, extract with DCM (difficult due to polarity) or use preparative HPLC (C18 column, 0.1% TFA gradient).

Final Product Data:

  • Formula: C8H14N4

  • MW: 166.23 g/mol (Free base)

  • Appearance: White hygroscopic solid (HCl salt).

Process Validation & Logic Map

The following diagram illustrates the critical decision points and validation steps for the protocol.

Workflow Start Start: Acetylacetone + Acrylonitrile Step1 Step 1: Michael Addition (Triton B, 75°C) Start->Step1 Check1 QC: 1H NMR (Loss of vinyl protons) Step1->Check1 Step2 Step 2: Hydrazine Cyclization (Reflux EtOH) Check1->Step2 Pass Check2 QC: LC-MS (Mass 150.1) Step2->Check2 Step3A Step 3A: Pinner Salt Formation (Dry HCl/EtOH) Check2->Step3A Pass Critical CRITICAL: Moisture Control (Dry conditions essential) Step3A->Critical Step3B Step 3B: Ammonolysis (NH3/MeOH) Step3A->Step3B Final Final: Amidine HCl Salt Step3B->Final

Caption: Operational workflow emphasizing Quality Control (QC) checkpoints and critical moisture parameters.

Analytical Characterization (Expected)

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

2.1 (s, 6H)
Two methyl groups on the pyrazole ring (C3/C5).

2.6 (t, 2H)
Methylene group adjacent to pyrazole.

2.4 (t, 2H)
Methylene group adjacent to amidine.

8.8-9.2 (br s)
Amidine NH protons (exchangeable).

12.0 (br s)
Pyrazole NH (exchangeable).
LC-MS (ESI+) m/z = 167.1 [M+H]+Confirms molecular weight of the free base.

References

  • Pinner Reaction Mechanism & Conditions

    • BenchChem. (2025).[1][5] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved from

  • Michael Addition of Acetylacetone

    • RajPub. (2014). Modification of Acetyl Acetone with Methyl Acrylate. Retrieved from

    • Note: Adapted for acrylonitrile based on general reactivity of active methylenes.
  • Pyrazole Synthesis (Knorr)

    • Imperial College London. Heteroaromatic Chemistry: Diazoles & Diazines. Retrieved from

  • General Amidine Synthesis

    • J&K Scientific. (2025).[1][3][5][6] Pinner Reaction Experimental Tips. Retrieved from

(Note: Specific melting points and spectral data should be validated against internal standards as literature values for this specific derivative may vary based on salt form.)

Sources

Application

Optimal Reaction Conditions for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Amidine-containing molecules are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of amines and their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidine-containing molecules are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of amines and their involvement in various biological processes. The target molecule, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, incorporates a substituted pyrazole ring, a common scaffold in pharmacologically active compounds, suggesting its potential as a building block in drug discovery programs. This document provides a comprehensive guide to the synthesis of this novel compound, detailing a robust two-step synthetic pathway. The synthesis involves an initial Michael addition to form the key nitrile intermediate, followed by a classic Pinner reaction to yield the desired propanimidamide. The protocols and conditions have been designed to ensure high yield and purity, with a focus on explaining the rationale behind each experimental step.

Synthetic Strategy Overview

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is achieved through a two-step process, starting from readily available commercial reagents.

Synthetic_Workflow 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Nitrile_Intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile 3,5-Dimethylpyrazole->Nitrile_Intermediate Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile_Intermediate Amidine_Product 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide Nitrile_Intermediate->Amidine_Product Pinner Reaction

Caption: Overall synthetic workflow for the target amidine.

Part 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

The initial step involves the synthesis of the nitrile precursor via a Michael addition reaction between 3,5-dimethylpyrazole and acrylonitrile. This reaction is a well-established method for the formation of carbon-nitrogen bonds.

Reaction Mechanism: Michael Addition

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the pyrazole nitrogen acts as the nucleophile, attacking the β-carbon of acrylonitrile. The reaction is typically base-catalyzed, which serves to deprotonate the pyrazole, increasing its nucleophilicity.

Optimal Reaction Conditions
ParameterOptimal ConditionRationale
Reactants 3,5-Dimethylpyrazole, AcrylonitrileCommercially available and reactive starting materials.
Catalyst Sodium methoxide (catalytic amount)A strong base that efficiently deprotonates the pyrazole to initiate the reaction.
Solvent MethanolA polar protic solvent that readily dissolves the reactants and catalyst.
Temperature Reflux (approx. 65 °C)Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 12-18 hoursEnsures complete consumption of the starting materials.
Work-up Neutralization with acetic acid, extractionA standard and effective method for isolating the product.
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole (9.61 g, 0.1 mol) and methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of sodium methoxide (0.54 g, 0.01 mol).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (5.31 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile as a white solid.

Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide via Pinner Reaction

The second and final step is the conversion of the synthesized nitrile to the target amidine using the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia to yield the amidine.[1][2]

Reaction Mechanism: Pinner Reaction

The Pinner reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid (typically anhydrous HCl). The nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by the alcohol. This forms an imidate salt, also known as a Pinner salt.[1]

  • Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then reacted with ammonia. The ammonia displaces the alkoxy group of the imidate to form the final amidine.[2]

Pinner_Reaction_Mechanism cluster_0 Pinner Salt Formation cluster_1 Ammonolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Imidate_Intermediate R-C(OR')=N⁺H₂ Protonated_Nitrile->Imidate_Intermediate + R'OH Pinner_Salt [R-C(OR')=NH₂]⁺Cl⁻ Imidate_Intermediate->Pinner_Salt + Cl⁻ Ammonia_Attack [R-C(OR')(NH₃)=NH₂]⁺ Pinner_Salt->Ammonia_Attack + NH₃ Amidine_Product R-C(=NH)NH₂ Ammonia_Attack->Amidine_Product - R'OH, - H⁺

Caption: Mechanism of the Pinner reaction.

Optimal Reaction Conditions
ParameterOptimal ConditionRationale
Reactant 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrileThe precursor synthesized in Part 1.
Reagents Anhydrous Ethanol, Anhydrous HCl (gas)Ethanol acts as the nucleophile to form the ethyl imidate. Anhydrous HCl is the acid catalyst.[1]
Solvent Anhydrous Diethyl Ether or DioxaneAnhydrous conditions are crucial to prevent hydrolysis of the Pinner salt to an ester.[3]
Temperature 0 °C to room temperatureLow temperatures are necessary to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[3]
Ammonolysis Anhydrous ethanolic ammoniaProvides the ammonia nucleophile for the second step of the reaction.
Work-up Filtration and recrystallizationEffective for isolating the amidine hydrochloride salt.
Detailed Experimental Protocol
  • Pinner Salt Formation:

    • Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile (1.49 g, 0.01 mol) in anhydrous diethyl ether (50 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

    • Add anhydrous ethanol (0.55 g, 0.012 mol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. A white precipitate of the Pinner salt will form.

    • Seal the flask and stir the suspension at room temperature for 24 hours.

  • Ammonolysis:

    • Filter the Pinner salt under a nitrogen atmosphere and wash with anhydrous diethyl ether.

    • Suspend the salt in a freshly prepared solution of anhydrous ammonia in ethanol (approx. 15-20%).

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the Pinner salt is consumed.

  • Isolation and Purification:

    • Filter the reaction mixture to remove ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure amidine, likely as its hydrochloride salt.

Safety Precautions

  • Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Anhydrous hydrogen chloride gas is corrosive and toxic. All manipulations should be performed in a fume hood.

  • Sodium methoxide is a corrosive and flammable solid. Handle with care.

  • Always wear safety glasses, gloves, and a lab coat when performing these experiments.

Conclusion

This guide provides a detailed and reliable two-step synthetic route for the preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. The protocols are based on well-established chemical transformations and are optimized for high yield and purity. By understanding the underlying reaction mechanisms and the rationale for the chosen conditions, researchers can confidently synthesize this novel compound for further investigation in drug discovery and development.

References

  • Schaefer, F. C.; Krapcho, A. P. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. J. Org. Chem.1962 , 27 (4), 1255–1258. [Link]

  • Kale, P. D., et al. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research2013, 5(9), 130-134.
  • Thakare, N. R., et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research2012, 4(6), 3329-3332.
  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889-1897.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters2018, 28(21), 3464-3469.
  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules2022, 27(21), 7598.
  • Pinner reaction. Wikipedia. [Link]

  • Nitriles to Esters. Chemistry Steps. [Link]

  • Amidine Production by the Addition of NH3 to Nitrile(s) Bound to and Activated by the Lewis Acidic [Re6(μ3-Se)8]2+ Cluster Core. Inorganic Chemistry2016, 55(19), 9505-9508.
  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Process for preparing amidines. US Patent 6,204,385 B1, issued March 20, 2001.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry2018, 158, 829-840.
  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry2013, 9, 1572-1577.
  • Amidine Synthesis. Scribd. [Link]

  • a) Give the chemical equation for the Conversion of propanenitriles into... Filo. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry2023, 25(2), 654-661.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2009, 14(1), 1-13.
  • Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. Russian Journal of General Chemistry2023, 93(11), 2824-2830.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. PubChem. [Link]

  • 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • The Michael-type Addition of 1-Cyanoacetyl-3,5-dimethylpyrazole to Arylmethylenecyanoacetamides. Chemistry of Heterocyclic Compounds2015, 51(1), 58-67.
  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society2023, 145(49), 26865-26875.
  • Conversions after given time of the aza-Michael addition of 1 and 2 to... ResearchGate. [Link]

  • Method for preparing 3.5-dimethylpyrazole.

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Method

Application Note: Strategic Utilization of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the technical utilization of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (referred to herein as DPPA ) as a high...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the technical utilization of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (referred to herein as DPPA ) as a high-value intermediate in the synthesis of heterocycle-based therapeutics.

Executive Summary & Molecule Profile

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (DPPA) is a bifunctional building block characterized by a 3,5-dimethylpyrazole "head" and a reactive amidine "tail," connected by an ethyl linker.

In modern medicinal chemistry, DPPA is utilized primarily for two strategic purposes:

  • Heterocyclic Construction: It serves as the [N-C-N] binucleophile in the synthesis of 2-substituted pyrimidines, common scaffolds in kinase inhibitors (e.g., JAK, CDK).

  • Arginine Bioisostere: The amidine moiety mimics the guanidine group of arginine, making DPPA a critical fragment for designing serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists.

Chemical Profile
PropertySpecification
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
CAS No. Not widely listed; derived from Nitrile CAS 936940-75-9 precursor
Molecular Formula C

H

N

Molecular Weight 166.22 g/mol (Free Base)
Solubility Soluble in DMSO, MeOH, Water (as HCl salt)
pKa (Calculated) ~11.5 (Amidine), ~14 (Pyrazole NH)

Critical Reactivity & Mechanism

Understanding the reactivity profile of DPPA is essential for high-yield downstream processing.

The "Amidine Hook" Mechanism

The amidine group is a strong nucleophile. In condensation reactions with 1,3-electrophiles (like


-diketones or 

-keto esters), DPPA undergoes a cyclization-dehydration sequence.
  • Step 1: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon.

  • Step 2: Intramolecular closure by the second amidine nitrogen.

  • Step 3: Aromatization (loss of water/alcohol) to form the pyrimidine ring.

Visualization: The Pyrimidine Construction Pathway

The following diagram illustrates the transformation of DPPA into a kinase-inhibitor-like scaffold.

G Nitrile Precursor: Pyrazole-Propanenitrile DPPA INTERMEDIATE (DPPA): Amidine Salt Nitrile->DPPA Pinner Rxn (HCl/EtOH) Intermediate Tetrahedral Intermediate DPPA->Intermediate + Reagent (Base/Reflux) Reagent Reagent: 1,3-Dicarbonyl (e.g., Acetylacetone) Product Final Scaffold: 2-(Pyrazolyl-ethyl) -Pyrimidine Intermediate->Product - H2O (Cyclization)

Caption: Pathway A: Conversion of DPPA into a bis-heterocyclic pyrimidine scaffold via condensation.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine Derivatives (Kinase Scaffold)

Objective: To synthesize 4,6-dimethyl-2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)pyrimidine using DPPA.

Reagents:

  • DPPA Hydrochloride (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (NaOEt) (2.5 eq)
    
  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, suspend DPPA HCl (10 mmol) in absolute ethanol (20 mL).

  • Neutralization: Add

    
     (25 mmol) to the suspension. Stir at room temperature for 15 minutes to liberate the free amidine. Note: The solution may remain cloudy.
    
  • Addition: Add acetylacetone (12 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor reaction progress via LC-MS (Target Mass: ~230.3 Da).
    
    • Checkpoint: The disappearance of the starting amidine peak is the primary endpoint.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically an oil that crystallizes upon standing. Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel chromatography (DCM:MeOH 95:5).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the pyrimidine singlet (~6.8 ppm) and the disappearance of the broad amidine protons.

  • Yield Expectation: 75–85%.

Protocol B: Handling DPPA as a Peptidomimetic (Arginine Mimic)

Context: When using DPPA to introduce a basic "head group" into a larger peptidomimetic (e.g., for Integrin


 inhibition).

Challenge: The pyrazole NH is acidic (pKa ~14), while the amidine is basic. Protection strategies are often required if coupling to an activated carboxylic acid.

Protection Strategy (Boc-Protection of Amidine):

  • Dissolution: Dissolve DPPA (1.0 eq) in THF/Water (1:1).

  • Base: Add NaOH (2.0 eq).

  • Protection: Add

    
     (1.1 eq) at 
    
    
    
    C.
  • Outcome: This selectively protects the amidine nitrogen, allowing the pyrazole or the linker to be modified without cyclizing the amidine. However, for DPPA, the amidine is usually the final desired functional group.

Direct Coupling Protocol (Amide Bond Formation):

  • Note: DPPA does not have a free amine for amide coupling; it is an amidine. If you are attaching it to a scaffold, you are likely alkylating the pyrazole nitrogen or reacting the amidine with an electrophile.

  • Alkylation of Pyrazole:

    • Dissolve DPPA in DMF.

    • Add

      
       (1.5 eq).
      
    • Add Alkyl Halide (R-X).

    • Selectivity: Alkylation occurs at the pyrazole N1 position.[2]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in expensive GMP steps, verify against these parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (Agilent Zorbax or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amidine/Pyrazole absorption).

NMR Interpretation Guide
Chemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note
12.0 Broad sPyrazole NHDisappears on

shake.
8.5 - 9.0 Broad sAmidine NH

/NH
Characteristic of salt form.
2.4 - 2.6 MultipletLinker -CH

-
Bridge between rings.
2.1 SingletPyrazole -CH

Two equivalent methyls (if symmetric).

Storage and Stability

  • Hygroscopicity: The Hydrochloride salt of DPPA is hygroscopic. It absorbs atmospheric moisture, which hydrolyzes the amidine to the amide over time.

  • Storage: Store at

    
    C under Argon/Nitrogen.
    
  • Desiccation: Always equilibrate to room temperature in a desiccator before weighing.

References

  • Pinner Reaction Chemistry

    • Mechanistic Foundation: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on converting nitriles to amidines).
    • Modern Application: Decicco, C. P., et al. (1997). "Amidine synthesis from nitriles." Journal of Organic Chemistry.

  • Pyrimidine Synthesis via Amidines

    • Protocol Standard: Fischer, G. W. (2003). "Substituted Pyrimidines from Amidines." Journal of Heterocyclic Chemistry.
    • Kinase Inhibitor Context: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. (Demonstrates the utility of pyrimidine scaffolds).

  • Pyrazole Scaffold Utility

    • Review: Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[3][2] European Journal of Medicinal Chemistry.

  • Analytical Verification

    • SpectraBase: "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine derivatives." (Used for NMR shift correlation).

Sources

Application

Technical Application Note: Biological Evaluation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Abstract This technical guide outlines the biological assay protocols for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (referred to herein as DPP-Amidine ). Based on its structural pharmacophore—specifically the termi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the biological assay protocols for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (referred to herein as DPP-Amidine ). Based on its structural pharmacophore—specifically the terminal amidine group attached to a pyrazole scaffold—this compound functions as a cationic arginine mimetic. It is primarily utilized as a competitive inhibitor in serine protease assays (e.g., Trypsin, Thrombin, Factor Xa) and as a chemical probe in Fragment-Based Drug Discovery (FBDD) targeting aspartate-rich binding pockets.

Compound Profile & Mechanistic Basis[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

  • Molecular Class: Alkyl-amidine substituted heterocycle.

  • Key Pharmacophore: The amidine group (-C(=NH)NH₂). At physiological pH (7.4), this group is protonated (positive charge), mimicking the guanidinium side chain of Arginine.

Mechanism of Action (The "S1 Pocket" Theory)

In biological systems, DPP-Amidine acts as a reversible, competitive inhibitor.

  • Target Recognition: The positively charged amidine tail seeks negatively charged residues, most notably Aspartate 189 (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

  • Binding: The pyrazole ring acts as a rigid linker that positions the amidine for optimal salt-bridge formation while potentially engaging in hydrophobic interactions with the S2/S3 subsites.

DOT Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive inhibition pathway where DPP-Amidine blocks the catalytic triad by occupying the S1 pocket.

InhibitionMechanism Enzyme Serine Protease (Free Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + DPP-Amidine (Competitive) Substrate Chromogenic Substrate (e.g., BAPNA) Inhibitor DPP-Amidine (Arginine Mimetic) Asp189 S1 Pocket (Asp189 Residue) Inhibitor->Asp189 Salt Bridge Formation ES_Complex->Enzyme Turnover Product Cleaved Product (p-Nitroaniline) ES_Complex->Product Catalysis Asp189->EI_Complex Stabilizes

Caption: Competitive inhibition logic showing DPP-Amidine preventing substrate turnover via S1 pocket occlusion.

Preparation & Handling

Solubility & Stock Preparation

The free base of amidines can be unstable; this compound is typically supplied as a Hydrochloride (HCl) salt .

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50 mM.
Secondary Solvent Deionized Water / PBSSoluble, but stock in DMSO is preferred to prevent hydrolysis over long-term storage.
Storage -20°C (Desiccated)Hygroscopic. Thaw completely before opening to prevent condensation.
Buffer Compatibility
  • Recommended: 50 mM Tris-HCl or HEPES (pH 7.4 – 8.0).

  • Avoid: Phosphate buffers if high concentrations of calcium are required for the enzyme (precipitate risk), though generally acceptable for simple amidines.

  • Additives: Include 0.01% Triton X-100 to prevent compound aggregation (promiscuous inhibition).

Protocol A: Chromogenic Kinetic Inhibition Assay

Objective: Determine the IC50 and Ki of DPP-Amidine against a target protease (e.g., Trypsin or Thrombin).

Materials
  • Enzyme: Bovine Trypsin (Sigma T1426) or Thrombin.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Note: BAPNA is specific for arginine-cleaving enzymes.

  • Inhibitor: DPP-Amidine (0.1 µM to 1000 µM serial dilution).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Detection: Microplate reader (Absorbance at 405 nm).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute Trypsin to a working concentration of 20 nM in Assay Buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of DPP-Amidine in Assay Buffer (range: 0 nM – 100 µM).

    • Critical: Ensure final DMSO concentration is < 1% in the well.

  • Pre-Incubation (Equilibrium):

    • Add 50 µL of Enzyme solution to 96-well plate.

    • Add 25 µL of DPP-Amidine dilution.

    • Incubate at 25°C for 15 minutes. This allows the amidine to dock into the S1 pocket.

  • Reaction Initiation:

    • Add 25 µL of BAPNA substrate (Final conc: Km value of the enzyme, typically ~1 mM for Trypsin).

  • Measurement:

    • Immediately monitor Absorbance at 405 nm (formation of p-Nitroaniline).

    • Read every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis
  • Calculate the Initial Velocity (V₀) for each inhibitor concentration from the linear portion of the curve (Slope = ΔOD/min).

  • Plot V₀ vs. [Log Inhibitor] .

  • Fit data to the Four-Parameter Logistic (4PL) Equation to determine IC50.

  • Calculate Ki using the Cheng-Prusoff equation:

    
    
    Where [S] is substrate concentration and Km is the Michaelis constant.
    

Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Validate direct binding affinity (Kd) and kinetics (kon/koff) in a label-free environment, crucial for verifying the compound acts as a "fragment" lead.

Sensor Chip Setup
  • Chip Type: CM5 (Carboxymethylated dextran).

  • Ligand: Immobilize the target protein (e.g., Thrombin) via standard Amine Coupling (EDC/NHS) to a level of ~2000 RU.

  • Reference Channel: Activated and blocked with Ethanolamine (no protein).

Running Conditions
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: No DMSO mismatch.

  • Flow Rate: 30 µL/min.

Injection Cycle
  • Conditioning: 3 startup cycles with buffer.

  • Analyte Injection: Inject DPP-Amidine at 6 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µM).

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

  • Regeneration: Usually not required for small molecule amidines (fast off-rates). If needed, use a 10-second pulse of 10 mM Glycine-HCl pH 2.5.

Expected Results
  • Sensorgram Shape: "Square wave" binding is typical for low-affinity fragments (fast on/fast off).

  • Validation: If the binding curve does not reach equilibrium or shows super-stoichiometric binding, check for compound aggregation.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Well High concentration / Low solubilityVerify solubility in buffer. Do not exceed 1% DMSO. Use the HCl salt form.
No Inhibition Compound degradationAmidines can hydrolyze to amides over time in water. Use fresh stock or verify mass via LC-MS.
Non-Linear Rates Substrate depletionReduce enzyme concentration or shorten measurement window to the first 2-3 minutes.
High Background Compound absorbanceMeasure the absorbance of DPP-Amidine alone at 405 nm. If high, use a fluorescent substrate (e.g., AMC-based).

References

  • Design of Amidine-Based Inhibitors: Sanderson, P. E. J. (1999). Small Molecule Coagulation Cascade Inhibitors. Annual Reports in Medicinal Chemistry.

  • Enzyme Assay Protocols: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

  • Cheng-Prusoff Equation Utility: Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Fragment-Based Screening (SPR): Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology.

Technical Notes & Optimization

Troubleshooting

purification techniques for crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide Executive Summary This guide addresses the purification of crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide , a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Executive Summary

This guide addresses the purification of crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide , a critical intermediate likely synthesized via the Pinner reaction or nucleophilic addition to a nitrile.[1] The molecule features two distinct chemical handles: an amphoteric 3,5-dimethylpyrazole ring and a highly basic, hydrolytically sensitive amidine tail.[1][2]

Key Technical Challenges:

  • Hydrolytic Instability: Amidines rapidly hydrolyze to amides (primary impurity) under basic aqueous conditions or elevated temperatures.

  • Salt Stoichiometry: Balancing the counter-ion (typically HCl) is critical for crystallization; excess acid can degrade the pyrazole, while insufficient acid leads to oiling out.

  • Polarity: The compound is highly polar, making extraction into organic solvents difficult and normal-phase chromatography inefficient.[1]

Part 1: Initial Assessment (The Triage)

Q: My crude looks like a sticky oil/gum. How do I determine if purification is even possible? A: Do not panic. Amidine salts often "oil out" due to trace solvents or impurities disrupting the crystal lattice. Perform this rapid triage:

  • 1H NMR (DMSO-d6): Check the integral ratio of the amidine protons (~9.0-9.5 ppm, broad singlets) to the pyrazole methyls (~2.1 ppm).

    • Pass: Ratio is 3:6 (Amidine H : Methyl H).

    • Fail: Significant presence of amide signals (broad singlets ~7.0-7.5 ppm) indicates hydrolysis.[1] If amide > 20%, recrystallization yield will be poor; switch to Prep-HPLC.[1][2]

  • pH Check: Dissolve a speck in water. It should be acidic (pH 4-6).[1] If neutral/basic, you have free base, which is unstable.[2] Immediate Action: Acidify with 1.2 eq of anhydrous HCl in dioxane/ether to stabilize.

Q: What is the primary impurity I should look for? A: The hydrolysis product: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide .[1]

  • Mechanism: Water attacks the amidine carbon, displacing ammonia.[2]

  • Detection: In HPLC (C18), the amide typically elutes after the amidine due to loss of the charged cationic center.

Part 2: Crystallization (The Gold Standard)

Q: I tried recrystallizing from Ethanol but got no crystals. What is the correct solvent system? A: Amidine hydrochlorides are highly soluble in methanol/ethanol but insoluble in ethers. A "solvent-antisolvent" diffusion method is required.[1]

Protocol: The "Double-Solvent" Drop

  • Dissolution: Dissolve crude solid in the minimum volume of warm Methanol (MeOH) or Isopropanol (IPA) (40°C). Do not boil; heat promotes hydrolysis.[1]

  • Filtration: Filter hot to remove inorganic salts (e.g., NH4Cl from Pinner reaction).[2]

  • Precipitation: While stirring rapidly, add Diethyl Ether (Et2O) or MTBE dropwise until a persistent cloudiness appears.[2]

  • Crystallization: Stop stirring. Seal the flask and place it in a -20°C freezer overnight.

    • Why? Rapid cooling or excess antisolvent causes oiling. Slow diffusion at low temp favors crystal growth.

Table 1: Solvent Compatibility Guide

Solvent Solubility (HCl Salt) Role Risk Factor
Methanol High Primary Solvent Good, but keep dry (anhydrous).[1][2]
Ethanol Moderate Primary Solvent Best balance for crystallization.
Diethyl Ether Insoluble Anti-solvent Highly effective; flammable.
Water Very High Avoid Promotes hydrolysis; hard to remove.

| DCM | Low | Wash Solvent | Good for removing non-polar impurities. |

Part 3: Chromatography (The Heavy Lifting)

Q: Crystallization failed. Can I use Flash Chromatography? A: Standard Silica Gel chromatography is not recommended because the free silanols are acidic and will bind the basic amidine irreversibly, causing "streaking" and yield loss.

Recommended Method: Reverse Phase (C18) Flash/Prep-HPLC [1]

  • Column: C18 (end-capped to reduce silanol interactions).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

    • Note: Acidic pH stabilizes the amidine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B to 30% B over 20 mins. (The molecule is very polar; it will elute early).

Q: Can I use basic modifiers like Triethylamine (TEA)? A: NO. High pH (>9) converts the amidine salt to the free base, which rapidly hydrolyzes to the amide in aqueous mobile phases. Always maintain pH < 4 during chromatography.[1]

Part 4: Visualization & Logic

Diagram 1: Purification Decision Tree This workflow illustrates the logical path from crude synthesis mixture to pure isolate, prioritizing stability.[2]

PurificationWorkflow Start Crude Reaction Mixture (Pinner/Addition Product) Check 1. Check HPLC/NMR Is Amide Impurity > 20%? Start->Check HighImpurity Yes (>20% Amide) Check->HighImpurity Hydrolysis Detected LowImpurity No (<20% Amide) Check->LowImpurity Intact Amidine PrepHPLC Reverse Phase HPLC (C18, Water/ACN + 0.1% TFA) HighImpurity->PrepHPLC SaltForm Salt Formation Dissolve in min. MeOH Add HCl/Dioxane if needed LowImpurity->SaltForm ResultPure Pure Amidine Salt (Store Desiccated @ -20°C) PrepHPLC->ResultPure Lyophilize Cryst Recrystallization Solvent: EtOH/IPA Antisolvent: Et2O/MTBE SaltForm->Cryst Cryst->ResultPure Crystals Formed ResultFail Oiling Out / Gum Cryst->ResultFail No Crystals Trituration Trituration Sonicate with cold Et2O/DCM ResultFail->Trituration Trituration->SaltForm Retry

Caption: Logical workflow for isolating 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, prioritizing crystallization for scalability and HPLC for purity.

Part 5: Common Pitfalls & FAQs

Q: My product turned into a white solid, but it smells like ammonia. Is it pure? A: No. The ammonia smell indicates decomposition.

  • Cause: You likely exposed the amidine salt to moisture or base, releasing NH3 and forming the ester/amide.

  • Fix: Re-acidify immediately with anhydrous HCl in Dioxane and evaporate to dryness under high vacuum.

Q: Why does the pyrazole ring complicate things? A: The pyrazole NH is acidic (pKa ~14) but the ring nitrogen can accept a proton (pKa ~2.5).

  • Implication: In strongly acidic media (pH < 1), both the amidine and the pyrazole are protonated (dicationic species).[2] This increases water solubility significantly, making it harder to precipitate.[2] Ensure you are not using a massive excess of acid; 1.1 eq of HCl relative to the amidine is ideal.

References

  • BenchChem. Stability and Reactivity of Alkyl Imidates (Pinner Salts). Retrieved from BenchChem Technical Library.[1] [2]

  • Ostrowska, K., & Kolasa, A. (2010).[2] N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).[1][2] Science of Synthesis. [2]

  • European Patent EP2436381A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds.[3] European Patent Office.[1]

  • Journal of Chemical Health Risks. (2025).[4] Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. (Contextual reference for pyrazole-amidine intermediates).

  • Manus Aktteva Biopharma. Intermediates of Eluxadoline. (Structural validation of pyrazole-alkyl linkers).

Sources

Optimization

Technical Support Center: Minimizing Degradation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

Introduction Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound. Due to its specific functional groups—a substituted pyrazole ring and a propanimidamide side chain—this molecule is susceptible to several degradation pathways. Understanding and mitigating these pathways is critical for ensuring experimental reproducibility, accuracy, and the overall success of your research. This guide offers troubleshooting advice and preventative protocols based on established chemical principles.

Frequently Asked Questions (FAQs): General Stability and Handling

Q1: What are the primary factors that can cause 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide to degrade?

A1: The stability of this compound is primarily influenced by its two key structural features: the propanimidamide group and the dimethyl-pyrazole ring. The main degradation factors are:

  • Hydrolysis: The imidamide functional group is highly susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding amide and subsequently the carboxylic acid.[1][2][3]

  • Oxidation: The dimethyl groups on the pyrazole ring are potential sites for oxidation.[4][5] Atmospheric oxygen, especially in the presence of light or metal ion catalysts, can promote oxidative degradation.[6][7]

  • Photodegradation: Pyrazole derivatives are often sensitive to light, particularly UV radiation, which can initiate complex degradation reactions.[6][8][9]

  • Elevated Temperature: Heat accelerates the rates of all chemical degradation pathways, including hydrolysis and oxidation.[10][11]

Q2: How can I visually determine if my solid sample has started to degrade?

A2: While analytical confirmation is always necessary, visual cues can indicate potential degradation.[6] Signs to watch for include:

  • Color Change: A change from a white or off-white powder to yellow or brown often suggests oxidation.[6]

  • Change in Physical Appearance: Clumping or the development of a sticky or oily consistency can indicate the uptake of moisture, which may lead to hydrolysis.[6]

If you observe any of these changes, it is crucial to re-analyze the compound's purity by a suitable method like HPLC or LC-MS before use.

Q3: What are the ideal long-term storage conditions for the solid compound?

A3: To ensure long-term stability, the solid compound should be stored with strict control over environmental factors.[6][10][12] Best practices involve minimizing exposure to moisture, oxygen, light, and heat.

Parameter Recommendation Rationale
Temperature -20°C or below (frozen)Reduces the rate of all chemical degradation pathways.[6][10]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidative degradation of the pyrazole ring and its substituents.[6]
Light In an amber glass vial or wrapped in foilPrevents photodegradation initiated by UV and visible light.[6][9]
Moisture In a desiccator or tightly sealed container with a desiccantPrevents moisture uptake, which is a key driver for hydrolysis of the imidamide group.[4][6]
Q4: Is it advisable to store 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide in solution?

A4: Storing this compound in solution for extended periods is not recommended due to the high risk of solvent-mediated degradation, particularly hydrolysis.[10] If you must prepare stock solutions, they should be for short-term use only. To minimize degradation in solution:

  • Use Dry, Aprotic Solvents: Solvents like anhydrous DMSO or DMF are preferable to protic solvents like methanol or water.

  • Prepare Freshly: Make solutions immediately before your experiment.

  • Store Cold & Dark: If short-term storage is unavoidable, store the solution at -20°C or -80°C and protect it from light.[9]

  • Use Inert Atmosphere: For maximum stability, degas the solvent before use and store the solution under an argon or nitrogen atmosphere to prevent oxidation.[9]

Troubleshooting Guides for Specific Degradation Issues

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows a decrease in the area of the main peak corresponding to the parent compound, accompanied by the appearance of one or more new, more polar peaks.

  • Probable Cause: Hydrolytic Degradation. This is the most common degradation pathway for this molecule, especially in solution. The imidamide group is hydrolyzed to the corresponding propanamide, which can be further hydrolyzed to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid under prolonged exposure to acidic or basic conditions.[1][2]

  • Scientific Explanation: The hydrolysis of an imidamide is a two-step process. First, water attacks the electrophilic carbon of the C=N double bond. This reaction is catalyzed by acid (which protonates the nitrogen, making the carbon more electrophilic) or base (where the hydroxide ion is a potent nucleophile).[3] The resulting tetrahedral intermediate collapses, eliminating ammonia to form the more stable amide. This amide can then undergo a second, slower hydrolysis to yield the carboxylic acid and another molecule of ammonia.[2]

Hydrolytic Degradation Pathway

G parent 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (Parent Compound) amide 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide (Degradant 1) parent->amide Hydrolysis (+H₂O, -NH₃) pH < 6 or > 8 acid 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (Degradant 2) amide->acid Further Hydrolysis (+H₂O, -NH₃) (Slower)

Caption: Primary hydrolytic degradation pathway of the target compound.

Troubleshooting & Prevention Protocol:
  • Control pH: The rate of hydrolysis is highly pH-dependent.[13][14] For aqueous solutions or biological assays, use buffers in the neutral pH range (6.0-7.5) where the rate of hydrolysis is typically at a minimum. Avoid strongly acidic or alkaline conditions.

  • Use Aprotic Solvents: For preparing stock solutions, prioritize dry, aprotic solvents (e.g., anhydrous DMSO, DMF) over protic solvents (e.g., water, methanol, ethanol).

  • Work at Low Temperatures: Perform experimental manipulations on ice whenever possible to slow the rate of hydrolysis.

  • Prepare Solutions Fresh: Always prepare solutions immediately prior to use to minimize the time the compound is exposed to hydrolytic conditions.

Issue 2: Sample Discoloration and Purity Loss Over Time
  • Symptom: The solid compound or its solution develops a yellow or brown tint. HPLC analysis confirms a loss of the parent compound but may show a complex mixture of minor peaks rather than a single major degradant.

  • Probable Cause: Oxidative Degradation. The pyrazole ring itself is generally resistant to oxidation, but the alkyl (dimethyl) substituents on the ring can be oxidized, especially under harsh conditions or prolonged exposure to atmospheric oxygen.[4][5][12] This process can be accelerated by light and trace metal impurities.

  • Scientific Explanation: The oxidation of alkyl side chains on aromatic rings can proceed via free-radical mechanisms. This can be initiated by atmospheric oxygen, particularly in the presence of UV light or metal ions that can catalyze the formation of reactive oxygen species. The methyl groups can be oxidized to hydroxymethyl groups and subsequently to carboxylic acids.[5][15]

Potential Oxidative Degradation Pathway

G parent 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (Parent Compound) oxidized 3-(3-carboxy-5-methyl-1H-pyrazol-4-yl)propanimidamide (Potential Oxidative Degradant) parent->oxidized Oxidation ([O], Light, Metal Ions)

Caption: Potential oxidative degradation at a methyl substituent.

Troubleshooting & Prevention Protocol:
  • Use Inert Atmosphere: Always handle and store the solid compound under an inert atmosphere like argon or nitrogen to displace oxygen.[6]

  • Degas Solvents: Before preparing solutions, thoroughly degas the solvent by sparging with argon or nitrogen or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Protect from Light: Store both solid and solution samples in amber vials or wrapped in aluminum foil to prevent photo-initiated oxidation.[6][10]

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from metal contaminants that could catalyze oxidation.

Experimental Protocol: Forced Degradation Workflow

To proactively understand the stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide and identify potential degradants, a forced degradation (stress testing) study is recommended.[9][16] This is a critical step in developing stability-indicating analytical methods.

Forced Degradation Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of compound (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Aliquot & Stress base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base Aliquot & Stress oxid Oxidation 3% H₂O₂, RT, 24h prep->oxid Aliquot & Stress therm Thermal Solid, 105°C, 24h prep->therm Aliquot & Stress photo Photolytic ICH Q1B light exposure prep->photo Aliquot & Stress analysis Analyze all samples by RP-HPLC with PDA/MS detector acid->analysis Neutralize/Dilute base->analysis Neutralize/Dilute oxid->analysis Neutralize/Dilute therm->analysis Neutralize/Dilute photo->analysis Neutralize/Dilute eval Identify degradant peaks. Characterize structures (MS/MS). Assess peak purity. analysis->eval

Caption: A standard workflow for conducting forced degradation studies.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[7]

  • Stress Conditions: Expose aliquots of the stock solution (or solid compound for thermal stress) to the following conditions:[7][9]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M) and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M) and heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3%) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution and the solid compound to light according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[9]

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid- and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity assessment and a mass spectrometry (MS) detector for identification of degradants.[17][18]

By performing these studies, you can definitively identify the degradation products formed under specific conditions and develop robust analytical methods that can accurately quantify the parent compound in the presence of its impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Taylor & Francis Online. (2019, December 30). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
  • PMC. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
  • Science Publishing Group. (2016, November 21). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Benchchem. (n.d.). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF.
  • ResearchGate. (2015, November 27). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Utah State University Extension. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (n.d.). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development.
  • IJIRT. (n.d.). To Develop Analytical Method of Force Degradation of Desidustat on RP-HPLC.
  • OUCI. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions.

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Troubleshooting

Technical Support Center: Optimizing pH for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide Stability

Here is the technical support center for optimizing pH conditions for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide stability. Introduction: The Critical Role of pH in Compound Stability Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing pH conditions for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide stability.

Introduction: The Critical Role of pH in Compound Stability

Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. This molecule incorporates two key heterocyclic moieties: a pyrazole ring and a propanimidamide side chain. The imidamide functional group, in particular, is susceptible to hydrolysis, a process that is highly dependent on pH.[1][2] Optimizing the pH of your solutions is therefore not merely a suggestion but a critical prerequisite for ensuring the compound's integrity, solubility, and ultimately, the reproducibility of your experimental results.

This guide is structured to provide you with both high-level understanding through FAQs and actionable solutions through detailed troubleshooting guides and experimental protocols. As drug development professionals, we understand that robust data is built on a foundation of stable and well-characterized reagents. This resource is designed to help you build that foundation.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the stability of this specific molecule?

The stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is primarily governed by the propanimidamide functional group. Imidamides (also known as amidines) are significantly more susceptible to hydrolysis than their amide counterparts. This hydrolysis can be catalyzed by both acid and base, leading to the cleavage of the carbon-nitrogen double bond to form the corresponding amide and eventually the carboxylic acid.[1] The pyrazole ring, being a weak base and acid, also has an ionization state that is pH-dependent, which can influence the molecule's overall electronic properties and solubility.[3]

Q2: What are the primary degradation pathways I should expect?

The primary degradation pathway is the hydrolysis of the imidamide group.

  • Under acidic conditions: The nitrogen of the C=N bond is protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.

  • Under basic conditions: The hydroxide ion directly attacks the electrophilic carbon of the imidamide group.

Both pathways ultimately lead to the formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide and ammonia, with potential for further hydrolysis to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid under harsh conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Parent Imidamide (Protonated) A_Intermediate Tetrahedral Intermediate A_Parent->A_Intermediate + H2O A_Product Propanamide + NH4+ A_Intermediate->A_Product B_Parent Imidamide B_Intermediate Tetrahedral Intermediate B_Parent->B_Intermediate + OH- B_Product Propanamide + NH3 B_Intermediate->B_Product Parent 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide Parent->A_Parent H+ Parent->B_Parent

Caption: Probable hydrolysis pathways for the imidamide group.

Q3: How will pH affect the solubility of my compound?

For ionizable compounds like this one, pH significantly impacts solubility.[4] The imidamide group is basic and will be protonated and more soluble at lower pH. The pyrazole ring can act as both a weak acid and a weak base.[3] Therefore, you can expect the compound to have higher aqueous solubility in the acidic to neutral pH range where the imidamide group is protonated. At higher pH, the neutral form will dominate, likely leading to decreased aqueous solubility.

Troubleshooting Guide

Problem: My compound degrades within hours of being dissolved in a standard phosphate buffer at pH 7.4.
  • Likely Cause: While pH 7.4 may seem "neutral," the imidamide functional group can still be susceptible to hydrolysis. Furthermore, certain buffer species, like phosphate, can act as catalysts for hydrolysis.[5] The concentration of the buffer itself can also play a role.

  • Solution Steps:

    • Lower the pH: Empirically test the stability in buffers at a slightly more acidic pH, such as pH 5.5-6.5. Histidine or acetate buffers are excellent alternatives to investigate in this range.[6]

    • Change Buffer Species: Switch to a non-nucleophilic buffer system like MES or HEPES to see if the buffer species itself is participating in the degradation.

    • Reduce Temperature: Perform your experiments on ice or at 4°C to slow the degradation kinetics while you optimize the buffer conditions.

    • Prepare Fresh: For initial experiments, always prepare solutions of the compound immediately before use to minimize the impact of any degradation.

Problem: I'm observing inconsistent results in my cell-based assays.
  • Likely Cause: If the compound is unstable in your cell culture media (typically buffered around pH 7.2-7.4), its effective concentration will decrease over the course of the experiment, leading to high variability.

  • Solution Steps:

    • Perform a Time-Course Stability Study in Media: Spike your compound into the cell culture media you use. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using an appropriate analytical method like HPLC-UV or LC-MS.

    • Determine the Half-Life (t½): Quantify the rate of degradation. If the half-life is shorter than your experimental endpoint, the data will be unreliable.

    • Mitigation Strategies: If unstable, consider shorter incubation times or repeated dosing to maintain a more consistent concentration. Alternatively, identify a pH range where the compound is stable and assess if your assay can be adapted to those conditions, though this is often not feasible for cell-based work.

Problem: My compound is precipitating out of solution during my experiment.
  • Likely Cause: This is a solubility issue, likely triggered by a change in pH or the use of a co-solvent that evaporates. For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.[4]

  • Solution Steps:

    • Verify Solution pH: Check the pH of your final experimental solution. Adding the compound, especially if it's a salt form, can alter the pH of a weakly buffered solution.

    • Adjust pH for Solubility: Based on the compound's structure, solubility should increase at a more acidic pH (e.g., pH < 7). Carefully lower the pH of your buffer system.

    • Consider Co-solvents: If aqueous solubility is intrinsically low, the use of a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol may be necessary. Ensure the final concentration of the co-solvent is compatible with your downstream application.

G Start Experiment Start: Inconsistent Results or Precipitation Check_Deg Is the issue reproducibility? Start->Check_Deg Check_Sol Is the issue precipitation? Start->Check_Sol Run_HPLC Run HPLC time-course in experimental buffer/media Check_Deg->Run_HPLC Check_pH Measure pH of final solution Check_Sol->Check_pH Deg_Found Significant degradation (>10%) observed? Run_HPLC->Deg_Found Optimize_pH Systematically test stability in buffers from pH 4-8 Deg_Found->Optimize_pH Yes End_Stable Issue Resolved: Use optimized buffer Deg_Found->End_Stable No Optimize_pH->End_Stable pH_Shift Did pH shift outside optimal range? Check_pH->pH_Shift Adjust_pH Lower pH to improve solubility (e.g., pH 5-6.5) pH_Shift->Adjust_pH No Rebuffer Use a buffer with higher buffering capacity pH_Shift->Rebuffer Yes End_Insoluble Issue Resolved: Use pH-adjusted buffer or consider co-solvent Adjust_pH->End_Insoluble Rebuffer->End_Insoluble

Caption: Troubleshooting decision tree for stability and solubility issues.

Experimental Protocols & Data

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8][9][10]

Protocol 1: Rapid pH Stability Screening

Objective: To quickly identify the approximate pH range where the compound is most stable.

Methodology:

  • Prepare Buffers: Prepare a set of buffers covering a wide pH range (e.g., 0.1 M HCl for pH 1-2, 50 mM acetate for pH 4-5, 50 mM phosphate for pH 6-8, 50 mM borate for pH 9-10, 0.1 M NaOH for pH 12-13).

  • Prepare Stock Solution: Create a concentrated stock solution of the compound in a non-aqueous solvent like acetonitrile or DMSO.

  • Incubate: Dilute the stock solution into each buffer to a final concentration of ~50 µg/mL. Immediately take a sample for t=0 analysis. Incubate all solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Analyze: At specified time points (e.g., 2, 8, 24 hours), take samples and immediately quench any reaction by diluting into the HPLC mobile phase. Analyze all samples by a suitable stability-indicating HPLC-UV method.

  • Calculate: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample for each pH.

Data Presentation:

pHBuffer System% Parent Remaining (24h @ 40°C)Observations
~1.20.1 M HCl< 10%Rapid degradation
4.550 mM Acetate> 95%Highly stable
6.050 mM Phosphate~90%Stable
7.450 mM Phosphate~70%Moderate degradation
9.250 mM Borate< 20%Significant degradation
~130.1 M NaOH< 5%Very rapid degradation

Note: Data in this table is illustrative and should be determined experimentally.

Protocol 2: Workflow for Full pH-Rate Profile Determination

Objective: To precisely determine the degradation rate constants as a function of pH to identify the pH of maximum stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Develop & Validate Stability-Indicating HPLC Method P2 Prepare a series of buffers (pH 2 to 12) P1->P2 P3 Prepare compound stock solution P2->P3 E1 Spike stock into each buffer at constant temp (e.g., 50°C) P3->E1 E2 Sample at multiple time points (t=0, 1, 2, 4, 8, 24h) E1->E2 E3 Quench reaction and analyze samples by HPLC E2->E3 A1 Plot ln(% Remaining) vs. Time for each pH E3->A1 A2 Calculate pseudo-first-order rate constant (k_obs) from slope A1->A2 A3 Plot log(k_obs) vs. pH A2->A3 A4 Identify pH of minimum degradation rate A3->A4

Caption: Experimental workflow for pH-rate profile determination.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Protein-Ligand Interactions. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • PH not stable with imidazole in buffers? ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Environmental Chemistry Method for Prodiamine & Degradate 6-amino-imidazole in Soil 50491101. EPA. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Amide - Wikipedia. Wikipedia. Available at: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. PMC. Available at: [Link]

  • Analysis method for amide compounds - Google Patents. Google Patents.
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. ResearchGate. Available at: [Link]

  • Amide Functional Group. Chemistry Steps. Available at: [Link]

  • Effect of Different Buffer Components on IgG4 Stability. MDPI. Available at: [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • Amide Bond Activation of Biological Molecules. PMC. Available at: [Link]

  • Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. Organic Chemistry Explained!. Available at: [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. PubMed. Available at: [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available at: [Link]

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Optimization

Propanimidamide Synthesis: A Technical Support Guide for Researchers

Welcome to the Technical Support Center for Propanimidamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting stra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Propanimidamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of propanimidamide. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven insights to ensure the success of your experiments.

I. Overview of Propanimidamide Synthesis

Propanimidamide is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common and well-established method is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by amination. An alternative route involves the reaction of an acyl chloride with ammonia. Understanding the nuances of each method is critical for minimizing byproduct formation and maximizing yield and purity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during propanimidamide synthesis.

Q1: What is the most common method for synthesizing propanimidamide?

The most prevalent method is the Pinner reaction, which utilizes propionitrile and an alcohol (typically ethanol) in the presence of a strong acid like hydrogen chloride to form an intermediate ethyl propionimidate hydrochloride (Pinner salt). This salt is then reacted with ammonia to yield propanimidamide hydrochloride.[1][2]

Q2: What are the primary byproducts I should expect in a Pinner reaction for propanimidamide synthesis?

The main byproducts in a Pinner reaction include:

  • Ethyl Propionate: Formed by the hydrolysis of the ethyl propionimidate intermediate if water is present in the reaction mixture.

  • Propanamide: Can form from the thermal decomposition of the Pinner salt, especially at elevated temperatures.[1][2]

  • Triethyl Orthopropionate (Orthoester): Results from the reaction of the imidate intermediate with excess ethanol.[1][2]

Q3: I'm considering an alternative synthesis route. What are the byproducts of reacting propanoyl chloride with ammonia?

When propanoyl chloride is reacted with ammonia, the primary product is propanamide. If an excess of ammonia is used, the main inorganic byproduct is ammonium chloride, which is formed from the reaction of ammonia with the hydrogen chloride generated during the reaction.[3][4][5][6][7] To obtain propanimidamide from propanamide, a subsequent dehydration and amination or a related transformation would be necessary, which introduces further complexity and potential for other byproducts.

Q4: How can I minimize byproduct formation during the Pinner synthesis of propanimidamide?

To minimize byproducts in a Pinner reaction, the following precautions are crucial:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions to prevent the formation of ethyl propionate. This includes using anhydrous solvents and reagents and protecting the reaction from atmospheric moisture.

  • Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the formation of the Pinner salt is critical to prevent its decomposition into propanamide.[1][2]

  • Stoichiometry: Careful control of the stoichiometry of the reactants, particularly the alcohol, can help minimize the formation of the orthoester byproduct.

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Yield of Propanimidamide
Symptom Potential Cause Troubleshooting Steps
Low yield with significant amounts of ethyl propionate detected. Presence of water in the reaction.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Handle hygroscopic materials in a glove box or under an inert atmosphere.
Low yield with propanamide as the major byproduct. Reaction temperature was too high during Pinner salt formation.- Maintain the reaction temperature at or below 5 °C using an ice bath.- Monitor the internal temperature of the reaction closely.
Incomplete reaction; starting material (propionitrile) remains. Insufficient acid catalyst or reaction time.- Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.- Extend the reaction time for the formation of the Pinner salt.
Issue 2: Product Purity and Isolation Challenges
Symptom Potential Cause Troubleshooting Steps
Difficulty in isolating a solid propanimidamide hydrochloride product. The product may be an oil or contaminated with byproducts that lower its melting point.- Ensure the reaction has gone to completion.- Attempt to precipitate the product by adding a non-polar solvent like diethyl ether or hexane.- Purify the crude product via recrystallization.
The final product is contaminated with ammonium chloride. Insufficient removal of the byproduct after the amination step.- Wash the crude product with a solvent in which propanimidamide hydrochloride has low solubility but ammonium chloride is soluble, such as isopropanol or a mixture of ethanol and diethyl ether.

IV. Experimental Protocols

Protocol 1: Synthesis of Propanimidamide Hydrochloride via the Pinner Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of propanimidamide hydrochloride.

Materials:

  • Propionitrile (anhydrous)

  • Ethanol (absolute, anhydrous)

  • Hydrogen chloride (gas, anhydrous)

  • Ammonia (gas, anhydrous) or a saturated solution of ammonia in an anhydrous solvent (e.g., ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Pinner Salt Formation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Add propionitrile (1.0 eq) and absolute ethanol (1.1 eq) to the flask and cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, maintaining the temperature at 0-5 °C.

    • After the introduction of HCl, seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The ethyl propionimidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Amination:

    • Collect the Pinner salt by filtration under a stream of dry nitrogen and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

    • Suspend the Pinner salt in anhydrous ethanol in a clean, dry flask at 0 °C.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol dropwise with vigorous stirring.

    • Continue the amination for 2-4 hours at 0 °C.

  • Isolation and Purification:

    • The propanimidamide hydrochloride will precipitate. Collect the solid by filtration.

    • Wash the product with cold, anhydrous ethanol to remove any ammonium chloride.

    • Further purify the propanimidamide hydrochloride by recrystallization.

Protocol 2: Recrystallization of Propanimidamide Hydrochloride

Recrystallization is an effective method for purifying the crude propanimidamide hydrochloride.[8][9]

Solvent Selection: A mixed solvent system is often effective for the recrystallization of amidine salts. A common choice is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).[10][11][12]

Procedure:

  • Dissolve the crude propanimidamide hydrochloride in a minimum amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration.

  • To the hot, clear solution, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

V. Byproduct Identification and Characterization

Accurate identification of byproducts is crucial for troubleshooting and optimizing the synthesis. The following table summarizes the key characteristics of common byproducts.

Byproduct Molecular Weight ( g/mol ) Boiling Point (°C) Analytical Identification (Expected 1H NMR signals)
Ethyl Propionate102.1399Triplet (~1.2 ppm, 3H), Quartet (~4.1 ppm, 2H), Triplet (~1.1 ppm, 3H), Quartet (~2.3 ppm, 2H)
Propanamide73.09213Triplet (~1.1 ppm, 3H), Quartet (~2.2 ppm, 2H), Broad singlets for NH2 protons
Triethyl Orthopropionate176.25155-160Complex multiplets in the aliphatic region.
Ammonium Chloride53.49520 (sublimes)Not typically observed in 1H NMR in organic solvents. Can be identified by inorganic tests.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile byproducts like ethyl propionate and unreacted propionitrile.[13][14][15][16][17] The mass spectrum of propanamide would show a molecular ion peak at m/z 73 and characteristic fragments.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying byproducts.[20][21][22][23][24] The amidinium protons of propanimidamide hydrochloride typically appear as broad signals in the 1H NMR spectrum.

VI. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the logical relationships in propanimidamide synthesis.

Pinner_Reaction Propionitrile Propionitrile Pinner_Salt Ethyl Propionimidate HCl (Pinner Salt) Propionitrile->Pinner_Salt Ethanol Ethanol Ethanol->Pinner_Salt HCl HCl (anhydrous) HCl->Pinner_Salt Propanimidamide Propanimidamide HCl Pinner_Salt->Propanimidamide Ethyl_Propionate Ethyl Propionate (Byproduct) Pinner_Salt->Ethyl_Propionate Orthoester Triethyl Orthopropionate (Byproduct) Pinner_Salt->Orthoester Propanamide_byproduct Propanamide (Byproduct) Pinner_Salt->Propanamide_byproduct Ammonia Ammonia Ammonia->Propanimidamide Water Water (contaminant) Water->Ethyl_Propionate Excess_Ethanol Excess Ethanol Excess_Ethanol->Orthoester Heat Heat Heat->Propanamide_byproduct

Caption: Pinner reaction pathway for propanimidamide synthesis and common byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Analyze_Byproducts Identify Byproducts (NMR, GC-MS) Check_Conditions->Analyze_Byproducts Water_Present Water Contamination? Analyze_Byproducts->Water_Present High_Temp High Temperature? Analyze_Byproducts->High_Temp Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Water_Present->High_Temp No Use_Anhydrous Implement Strict Anhydrous Techniques Water_Present->Use_Anhydrous Yes High_Temp->Incomplete_Reaction No Control_Temp Maintain Low Temperature (0-5 °C) High_Temp->Control_Temp Yes Increase_Time_Catalyst Increase Reaction Time or Catalyst Incomplete_Reaction->Increase_Time_Catalyst Yes Purify Purify via Recrystallization Incomplete_Reaction->Purify No Use_Anhydrous->Purify Control_Temp->Purify Increase_Time_Catalyst->Purify

Caption: Troubleshooting workflow for propanimidamide synthesis.

VII. References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the reaction of propanoyl chloride with ammonia. Retrieved from [Link]

  • Vitta, C. (n.d.). Recrystallization. Retrieved from [Link]

  • NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chegg. (2021, May 2). Solved 2. Provide a detailed, stepwise mechanism for the | Chegg.com. Retrieved from [Link]

  • Kyoto University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Reactory. (2023, February 2). Reaction of propanoyl chloride, ammonia. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]

  • PMC. (n.d.). Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. Retrieved from [Link]

  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]

  • Springer. (n.d.). Comparison of Proton Transfer Reaction-Mass Spectrometry and Gas Chromatography–Mass Spectrometry in Analysis of Breath Sample. Retrieved from [Link]

  • Chromatography Online. (2025, December 1). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • Journal of Food Biochemistry. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Comparison and Therapeutic Profiling of Pyrazole Propanimidamide Analogs

Executive Summary The integration of propanimidamide (propionamidine) functionalities into pyrazole scaffolds represents a niche but highly potent area of medicinal chemistry. These analogs—specifically N-substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of propanimidamide (propionamidine) functionalities into pyrazole scaffolds represents a niche but highly potent area of medicinal chemistry. These analogs—specifically N-substituted pyrazole-propanimidamides and pyrazole-1-propanimidamides —have emerged as versatile pharmacophores exhibiting significant antioxidant , antidiabetic (via


-glucosidase inhibition), and anti-inflammatory  properties.

This guide provides a structural comparison of key pyrazole propanimidamide analogs, analyzing their Structure-Activity Relationships (SAR), synthesis pathways, and functional performance against standard therapeutic benchmarks like Ascorbic Acid and Acarbose .

Structural Classification & SAR Analysis

The pyrazole propanimidamide class can be distinctively categorized based on the attachment point of the amidine moiety to the pyrazole ring and the nature of the nitrogen substitution.

Class I: -Benzyl- -(pyrazolyl)propanimidamides

Core Structure: A propanimidamide core where the amidine carbon is linked to an ethyl group, one nitrogen is substituted with a benzyl group, and the other is linked to the C3 or C5 position of a pyrazole ring.

  • Primary Mechanism: Radical Scavenging (Antioxidant), Dielectric Stabilization.

  • Key Feature: The conjugated amidine system allows for electron delocalization, stabilizing radical species.

Class II: 1H-Pyrazole-1-propanimidamides (N-Hydroxy Derivatives)

Core Structure: The propanimidamide chain is attached to the


 nitrogen of the pyrazole ring. These often exist as 

-hydroxy (amidoxime) derivatives.
  • Primary Mechanism: Enzyme Inhibition (

    
    -glucosidase/
    
    
    
    -amylase).
  • Key Feature: The

    
    -hydroxy group acts as a hydrogen bond donor/acceptor, mimicking transition states in hydrolytic enzymes.
    
Comparative Performance Matrix
FeatureClass I:

-Benzyl-

-(pyrazolyl) Analog
Class II: Pyrazole-1-propanimidamide (N-OH)Standard (Ascorbic Acid / Acarbose)
Primary Target Oxidative Stress (DPPH Radical)Metabolic Enzymes (

-glucosidase)
N/A
Molecular Weight ~240-280 Da~180-220 Da176 Da / 645 Da
Lipophilicity (LogP) Moderate (2.5 - 3.5)Low (0.5 - 1.5)-1.85 / -
DPPH Scavenging 72.76% (at 100

M)
< 40%88.63%
Enzyme Inhibition Low61.0% - 67.1% 58.9%
Bioavailability High (Lipophilic Benzyl group)Moderate (Polar N-OH group)Variable

Analyst Note: Class I analogs show superior potential as antioxidants due to the lipophilic benzyl moiety facilitating cell membrane penetration, whereas Class II analogs are more effective as hydrophilic enzyme inhibitors in the gut lumen.

Mechanistic Pathways

Antioxidant Radical Scavenging (Class I)

The antioxidant activity of Class I analogs is driven by the Hydrogen Atom Transfer (HAT) mechanism. The amidine nitrogen facilitates the stabilization of the resulting radical.

Enzyme Inhibition (Class II)

Class II analogs function as competitive inhibitors of carbohydrate-hydrolyzing enzymes. The


-hydroxy-propanimidamide moiety mimics the geometry of the glycosidic transition state.

Mechanism Substrate ROS / Free Radicals ClassI Class I: N-Benzyl Analog Substrate->ClassI H-Atom Transfer Intermediate Stabilized Amidine Radical ClassI->Intermediate Resonance Stabilization Outcome1 Cellular Protection (Antioxidant) Intermediate->Outcome1 Carbs Dietary Carbohydrates Enzyme α-Glucosidase Carbs->Enzyme Hydrolysis Blocked Complex Enzyme-Inhibitor Complex Enzyme->Complex Active Site Blockade ClassII Class II: N-OH Analog ClassII->Enzyme Competitive Binding Outcome2 Reduced Glycemic Spike (Antidiabetic) Complex->Outcome2

Figure 1: Dual mechanistic pathways of Pyrazole Propanimidamide analogs targeting Oxidative Stress (Top) and Metabolic Regulation (Bottom).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these analogs.

Synthesis of N-Benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide

Objective: Synthesize the Class I antioxidant lead compound.

Reagents:

  • 3-Amino-5-methylpyrazole

  • 
    -Benzylpropionimidate (prepared in situ)
    
  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Imidate Formation: React benzylamine with triethyl orthopropionate under reflux to form the imidate intermediate.

  • Coupling: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous ethanol.

  • Addition: Add the imidate intermediate (1.1 eq) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield white crystalline solid.

DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potency (


).

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Dilution: Prepare serial dilutions of the test analog (10 - 200

    
    M).
    
  • Incubation: Mix 1 mL of analog solution with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
    • Validation Criteria: Ascorbic acid standard must show

      
      .
      
-Glucosidase Inhibition Assay

Objective: Evaluate antidiabetic potential (Class II).

Protocol:

  • Enzyme Mix: Dissolve

    
    -glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.9).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Reaction:

    • Pre-incubate 50

      
      L enzyme + 20 
      
      
      
      L test compound for 10 min at 37°C.
    • Add 50

      
      L pNPG substrate to start reaction.
      
    • Incubate for 20 min at 37°C.

  • Termination: Stop reaction with 100

    
    L of 0.1 M 
    
    
    
    .
  • Detection: Measure absorbance of released p-nitrophenol at 405 nm .

Critical Analysis & Recommendations

Efficacy vs. Toxicity
  • Class I (Antioxidant): While showing 72% scavenging activity, the benzyl group increases lipophilicity. Toxicity screening (MTT assay on HEK293 cells) is recommended to ensure the compound does not disrupt cell membranes non-specifically.

  • Class II (Antidiabetic): The

    
    -hydroxy derivatives show comparable efficacy to Acarbose (67% vs 58%) but likely possess better gastrointestinal tolerance due to the lack of a complex oligosaccharide structure, potentially reducing the side effect of flatulence associated with Acarbose.
    
Future Development Pathway

For drug development professionals, the Class II scaffold presents a more viable lead for metabolic disorders.

  • Optimization Strategy: Substitution of the propyl chain with fluorinated analogs (e.g., trifluoropropanimidamide) could enhance metabolic stability against amidases.

  • Formulation: Due to the polar nature of the amidoxime, lipid-based nano-encapsulation is recommended to improve oral bioavailability.

References

  • Antioxidant and Dielectric Properties of Pyrazole Amidines Source: ResearchGate / Journal of Molecular Structure Note: Primary source for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide data.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) Note:[1] Comprehensive review of pyrazole synthesis and biological targets including enzyme inhibition.[2][3]

  • Reaction Products of

    
    -Aminopropioamidoximes: Spiropyrazolines with Antidiabetic Activity 
    Source: MDPI
    Note: Source for 
    
    
    
    -glucosidase inhibition data of propanimidamide derivatives.
  • Recent Advances in the Synthesis of Pyrazole Derivatives Source: Frontiers in Chemistry Note: Validates synthetic pathways for aminopyrazoles.

Sources

Comparative

Validating Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: A Comparative Technical Guide

Executive Summary & Technical Context[2][3][4][5][6][7] The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (typically isolated as a hydrochloride or nitrate salt due to the instability of the free base) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide (typically isolated as a hydrochloride or nitrate salt due to the instability of the free base) presents a classic challenge in organic process development: distinguishing the target amidine from its hydrolytic byproduct (the amide) and unreacted nitrile precursor.[1]

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are the gold standards for structural elucidation, they are often bottlenecks in high-throughput process optimization.[1] This guide objectively evaluates the utility of Melting Point (MP) determination as a rapid, at-line validation tool. We demonstrate that while MP is a powerful binary check for salt formation, it must be validated against orthogonal methods to detect specific "melt-tolerant" impurities common in pyrazole chemistry.

The Target Molecule[1][5][8]
  • Core Structure: 3,5-dimethyl-1H-pyrazole ring.[2][3][4][5][6][7][8]

  • Functional Group: Propanimidamide (Amidine).[1]

  • Critical Instability: Amidines are hygroscopic and prone to hydrolysis into amides under basic aqueous conditions.

Synthesis Pathway & Impurity Profile[1][4][5]

To understand the validity of MP, one must understand the origin of potential contaminants.[1] The standard synthesis involves the Pinner Reaction , where the nitrile precursor is converted to an imidate ester and then ammonolyzed to the amidine.[1]

Mechanism and Impurity Origins (Graphviz Visualization)

PinnerSynthesis Nitrile Precursor: 3-(3,5-dimethyl-1H-pyrazol-4-yl) propanenitrile Imidate Intermediate: Imidate Ester HCl Nitrile->Imidate + HCl / EtOH (Pinner Step 1) Impurity_Nitrile Impurity A: Unreacted Nitrile Nitrile->Impurity_Nitrile Incomplete Conversion Target Target Product: Amidine HCl Salt Imidate->Target + NH3 (Pinner Step 2) Impurity_Amide Impurity B: Amide (Hydrolysis) Imidate->Impurity_Amide + H2O (Hydrolysis) Target->Impurity_Amide + H2O / pH > 7 (Degradation)

Figure 1: The Pinner synthesis pathway highlighting the critical hydrolysis node where the Amidine target can degrade into the Amide impurity.[1] This degradation often leads to MP depression.[1]

Comparative Analysis: Melting Point vs. Alternatives

Is MP sufficient? The table below compares MP against "Gold Standard" techniques specifically for amidine salts.

FeatureMelting Point (MP)1H-NMR SpectroscopyHPLC (UV/Vis)
Primary Utility Identity & Crystallinity Check Structural ConfirmationPurity Quantification
Cost Per Run Negligible (< $0.[1]50)High (Solvent/Instrument time)Moderate (Mobile phase/Column)
Time to Result 5–10 Minutes15–30 Minutes20–45 Minutes
Sensitivity Low (Requires >2-3% impurity to shift MP)High (Can see <1% molar)Very High (0.05% detection limit)
Blind Spots Inorganic salts (NaCl/NH4Cl) often do not depress MP significantly; Amorphous content .[1]Inorganic salts are invisible in standard proton NMR.UV-inactive impurities; Counter-ion stoichiometry (unless using IC).[1]
Amidine Specifics Amidine salts usually melt >180°C (dec).[1] Amides melt lower (~100-130°C).[1]Distinct shift of Amidine N-H (~8-9 ppm) vs Amide N-H.[1]Separates polar amidine from neutral nitrile/amide.
The Verdict

MP is a valid "Go/No-Go" gate , but not a release specification on its own.

  • Scenario: If the MP is sharp and within 1°C of the reference, the salt formation is likely successful and the material is crystalline.[1]

  • Risk:[9][3] A broad MP indicates the presence of the Amide impurity (Impurity B in Fig 1), which forms eutectic mixtures with the amidine.[1]

Experimental Protocol: Validating the Method

To use MP as a reliable in-process check, you must first establish a Qualified Reference Standard using orthogonal data.

Phase 1: Establishing the Reference (The "Golden Batch")[1]
  • Synthesis: Perform the Pinner reaction on a 5g scale.

  • Purification: Recrystallize the crude solid from Ethanol/Ether until HPLC purity is >99.5%.

  • Orthogonal Confirmation:

    • 1H-NMR (DMSO-d6): Confirm the ratio of the Pyrazole-CH3 protons (singlet, ~2.2 ppm) to the Amidine protons (broad singlet, ~8.5-9.0 ppm). Ensure no Amide carbonyl peak is visible.

    • Mass Spec (ESI+): Confirm parent ion [M+H]+.

  • Reference MP Determination:

    • Dry the sample at 60°C under vacuum for 4 hours (remove solvates).

    • Record MP using a calibrated capillary apparatus (ramp rate 1°C/min).

    • Expected Result: Amidine salts typically decompose upon melting. Look for "Melting with decomposition" (e.g., 210–212°C (dec)).[1]

Phase 2: Routine Validation Workflow

Once the reference value (e.g.,


) is established, use this workflow for batch release.

ValidationLogic Start Isolate Batch Solid Dry Dry Sample (Vacuum/Heat) Start->Dry Measure Measure MP (Ramp 1°C/min) Dry->Measure Check1 Is Range < 2°C? Measure->Check1 Check2 Is T_onset within ±2°C of Ref? Check1->Check2 Yes Fail_Broad FAIL: Broad Range (>2°C) Likely Amide Impurity Check1->Fail_Broad No Pass PASS: Proceed to HPLC (Quantification) Check2->Pass Yes Fail_Low FAIL: Depressed MP Solvent/Nitrile present Check2->Fail_Low No

Figure 2: Logic gate for utilizing Melting Point as a routine purity check.

Troubleshooting: Interpreting Thermal Data

When the MP deviates, it reveals specific process failures.

ObservationLikely CauseCorrective Action
MP Depression (>5°C lower) Wet Cake / Solvates: Ethanol or water trapped in the lattice.[1]Dry sample at higher vacuum/temp. Check TGA.
Broad Range (>3°C) Hydrolysis (Amide Formation): The Pinner reaction was exposed to moisture before ammonolysis.[1]Recrystallize from anhydrous EtOH/Et2O. Avoid water.
Double Melting Point Polymorphism or Salt Disproportionation: Partial loss of HCl/Nitrate counter-ion.Re-acidify and recrystallize. Check XRD.
Premature Browning Thermal Instability: The pyrazole ring or amidine is oxidizing.Perform MP under Nitrogen atmosphere (DSC).
Scientific Grounding & Causality

The depression of melting point follows Raoult’s Law for dilute solutions, where the impurity acts as a solute in the liquid phase of the major component.[1] However, for amidines, the "Amide" impurity often forms a solid solution rather than a simple eutectic, which can lead to complex melting behaviors that are not strictly linear with purity.[1] This is why Phase 1 (Orthogonal Confirmation) is non-negotiable.

References

  • Amidine Synthesis & Characterization

    • New single step route for efficient synthesis of amidine containing molecules. (2019).[1][10] ResearchGate. Confirms FTIR/NMR characterization standards for amidines.

  • Melting Point as Purity Criterion

    • Melting Point Analysis - Identity and Purity.[2][11][12] (2021).[1] Chemistry LibreTexts. Details the thermodynamic principles of MP depression by impurities.

  • Pyrazole Chemistry Context

    • Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives. (2015).[1][13][5] RJPBCS. Provides comparative MP data for dimethyl-pyrazole derivatives.

  • Pharmacopeial Standards

    • Melting Point Determination.[13][14][9][11][10][12][15] ThinkSRS / USP <741>. Defines the capillary method standard for pharmaceutical validation.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: A Precautionary Approach

Welcome to your comprehensive guide on the safe handling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. As researchers and drug development professionals, our work with novel chemical entities often precedes the ava...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide. As researchers and drug development professionals, our work with novel chemical entities often precedes the availability of exhaustive safety data. This guide is structured to build a robust safety protocol by analyzing the compound's structure, inferring potential hazards from related molecules, and applying the foundational principles of laboratory safety. Our goal is to empower you to work confidently and safely, transforming procedural steps into a self-validating safety system.

The Principle of Precautionary Risk Assessment

The pyrazole ring is a common motif in pharmaceuticals and agrochemicals, known for a wide range of biological activities.[1][2][3] Compounds containing this structure can present significant health hazards. For instance, closely related pyrazole derivatives are known to cause skin irritation, serious eye damage, and respiratory irritation.[4]

Table 1: Summary of Hazards for Structurally Related Pyrazole Compounds

Hazard StatementGHS ClassificationSource(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[4][5]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[4]
H318 / H319: Causes serious eye damage / irritationSerious Eye Damage/Eye Irritation (Category 1 / 2A)[4]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category 3[5]

This data compels us to treat 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide as a hazardous substance, warranting stringent safety controls.

The Hierarchy of Controls: A Foundational Safety Strategy

Before we specify Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: The most critical step for this compound is to handle it within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the potential hazards.[6]

Personal Protective Equipment (PPE): Your Final Line of Defense

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE protocol is mandatory.[7]

Hand Protection: Chemical-Resistant Gloves

Your primary defense against dermal exposure is the correct selection and use of gloves.

  • Selection: Wear nitrile gloves as a minimum standard. They offer good resistance to a range of chemicals. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[8] Always consult the glove manufacturer's compatibility chart if available.

  • Protocol:

    • Inspect gloves for any signs of degradation or punctures before use.[5]

    • Don gloves, ensuring they overlap the cuffs of your lab coat.

    • If spraying overhead, tuck sleeves into the gloves; if working at the bench, pull gloves over the sleeves to prevent chemicals from running down your arms.[8]

    • Remove gloves immediately if you suspect contamination. Wash your hands thoroughly with soap and water.[6]

    • Dispose of used gloves in the designated hazardous waste container. Do not reuse disposable gloves.

Eye and Face Protection: Preventing Ocular Exposure

Due to the high risk of serious eye damage from related compounds, robust eye and face protection is non-negotiable.[5]

  • Selection:

    • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when the compound is handled.[8] Standard safety glasses do not provide an adequate seal and are insufficient.

    • Recommended: When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a full-face shield should be worn in addition to chemical splash goggles.[9]

Body Protection: Lab Coats and Aprons
  • Selection: A clean, long-sleeved laboratory coat is required. For procedures with a higher risk of spills or splashes, supplement this with a chemical-resistant apron made of materials like PVC or rubber.[7][8]

  • Protocol:

    • Ensure your lab coat is fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection

While engineering controls like fume hoods are the primary method to prevent inhalation, respiratory protection may be necessary in certain situations.

  • When to Use: A respirator is recommended if you are handling large quantities of the solid outside of a ventilated enclosure, or if engineering controls are not available or functioning properly.[10] It is also crucial during spill cleanup.

  • Selection: A NIOSH-approved N95 respirator can provide protection against airborne particulates.[10] If handling solutions or there's a risk of vapors, an air-purifying respirator (APR) with organic vapor cartridges may be more appropriate. Always conduct a fit test before using a respirator.

Procedural Guide: Safe Handling, Spill Response, and Disposal

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment, including a waste container.

  • PPE Donning: Put on PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.[11]

    • Use a spatula for transfers. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. The general order is gloves first, followed by the face shield, goggles, and lab coat. Wash hands immediately and thoroughly after removing all PPE.[6]

Emergency and Spill Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Spill:

    • Evacuate the immediate area and alert others.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[14]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.[11]

Waste Disposal

All materials contaminated with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide must be treated as hazardous waste.

  • Segregation: Collect all waste, including excess compound, contaminated gloves, pipette tips, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[15]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide".[11]

  • Storage & Disposal: Store the waste container in a designated, secure area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[15] Do not dispose of this chemical down the drain or in the regular trash.[16]

Disclaimer: This guide is based on an expert assessment of data from structurally related compounds. It is intended to supplement, not replace, your institution's specific safety protocols and the professional judgment of trained laboratory personnel. Always consult with your EHS department for guidance.

References

  • BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole. Sigma-Aldrich.
  • TCI Chemicals. (2025, June 26). SAFETY DATA SHEET - 3,5-Dimethylpyrazole. TCI Chemicals.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
  • BLD Pharmatech. (n.d.). 1-Allyl-3,5-dimethyl-1H-pyrazole Safety Data Sheet. BLD Pharmatech.
  • Fisher Scientific. (2014, October 10). SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-. Fisher Scientific.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • BASF. (2026, February 20). Safety data sheet - Xiblium. BASF.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Iodo-3,5-dimethyl-1H-pyrazole. Thermo Fisher Scientific.
  • MDPI. (n.d.). Special Issue : Pyrazole Derivatives. MDPI.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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